molecular formula C6H3BrCl2O B1281853 2-Bromo-3,6-dichlorophenol CAS No. 63862-91-9

2-Bromo-3,6-dichlorophenol

Cat. No.: B1281853
CAS No.: 63862-91-9
M. Wt: 241.89 g/mol
InChI Key: DBAONWMSNZNTMN-UHFFFAOYSA-N
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Description

2-Bromo-3,6-dichlorophenol ( 63862-91-9) is an organobromine compound with the molecular formula C6H3BrCl2O and a molecular weight of 241.90 g/mol . This halogenated phenol serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure features a phenolic ring system substituted with bromo and chloro groups, which is a key scaffold in the development of active compounds. Notably, this structural motif is employed in the synthesis of capsid-binding inhibitors, such as the antipicornaviral agent Pocapavir (SCH 48973) . Pocapavir has demonstrated potent and broad-spectrum activity against enteroviruses, including poliovirus, in clinical studies, highlighting the research significance of its chemical precursors . The compound is typically supplied as a powder and should be stored at room temperature . American Elements offers this material in high purity and various grades, including bulk quantities, to support diverse research and development applications . Intended Use and Handling: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly not for human or veterinary use. All information presented is for product description purposes only. Researchers should handle this compound with appropriate safety precautions and consult the Safety Data Sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3,6-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-5-3(8)1-2-4(9)6(5)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAONWMSNZNTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30531751
Record name 2-Bromo-3,6-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63862-91-9
Record name 2-Bromo-3,6-dichlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30531751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Bromo-3,6-dichlorophenol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3,6-dichlorophenol (CAS 63862-91-9) is a highly specialized halogenated phenol isomer used primarily as a regioselective building block in medicinal chemistry and as an analytical standard in environmental toxicology.[1] Unlike its more common isomer, 4-bromo-2,5-dichlorophenol, this compound offers a unique substitution pattern that allows for orthogonal functionalization: the phenolic hydroxyl group (C1), a reactive bromine handle (C2), and two metabolically stable chlorine atoms (C3, C6).

This guide provides a comprehensive technical analysis of the compound, addressing the critical challenge of synthesis regioselectivity, its utility in palladium-catalyzed cross-couplings, and its role as a metabolite in herbicide degradation pathways.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

The distinct positioning of the bromine atom at the ortho position (C2) relative to the hydroxyl group, flanked by a chlorine at C3, creates a sterically congested environment that influences both its acidity and reactivity in metal-catalyzed couplings.

Identity Data
ParameterValue
IUPAC Name This compound
Alternative Name 6-Bromo-2,5-dichlorophenol (based on precursor numbering)
CAS Number 63862-91-9
Molecular Formula C₆H₃BrCl₂O
Molecular Weight 241.89 g/mol
SMILES Oc1c(Br)c(Cl)ccc1Cl
InChI Key FRPHJINKMDMSPH-UHFFFAOYSA-N
Physicochemical Properties
PropertyDataNote
Appearance White to off-white crystalline solidOxidizes slightly to pink/brown upon air exposure.
Melting Point 50 – 55 °C (Estimate)Lower than the 4-bromo isomer (118°C) due to intramolecular H-bonding disruption.
Acidity (pKa) ~5.8 – 6.2 (Predicted)Significantly more acidic than phenol (9.95) and 2,6-dichlorophenol (6.[2]78) due to the inductive effect of the ortho-bromine.
Solubility Soluble in DCM, MeOH, DMSOLow water solubility (<0.1 g/L); lipophilic (LogP ~ 3.5).

Synthesis: The Regioselectivity Challenge

The "Direct Bromination" Trap

A common error in the synthesis of this compound is attempting the direct bromination of 2,5-dichlorophenol. Electrophilic aromatic substitution (EAS) rules dictate that the hydroxyl group directs ortho/para. However, the para position (C4) is sterically accessible and electronically favored over the ortho position (C6, or C2 in final numbering), which is crowded by the adjacent chlorine.

  • Result: Direct bromination yields >90% 4-bromo-2,5-dichlorophenol and only 0.5–6% of the target This compound [1]. Separation of these isomers is difficult and inefficient.

The Validated Pathway: Sandmeyer Reaction

To ensure high purity and correct regiochemistry, the Sandmeyer approach is the industry standard. This route utilizes 2-amino-3,6-dichlorophenol as the precursor, locking the nitrogen at the correct position before converting it to bromine.

Experimental Workflow (Sandmeyer Route)
  • Precursor Dissolution : Dissolve 2-amino-3,6-dichlorophenol in 48% HBr.

  • Diazotization : Cool to 0–5°C and add NaNO₂ dropwise to form the diazonium salt.

  • Substitution : Transfer the cold diazonium solution into a mixture of CuBr (catalyst) and HBr.

  • Workup : Steam distillation is recommended to isolate the volatile phenol from copper salts and tarry byproducts.

SandmeyerSynthesis Start 2,5-Dichlorophenol Nitration Nitration (HNO3/H2SO4) Start->Nitration NitroInter 2-Nitro-3,6-dichlorophenol (Isomer Separation) Nitration->NitroInter Major Isomer Reduction Reduction (Fe/HCl or H2/Pd) NitroInter->Reduction Amine 2-Amino-3,6-dichlorophenol Reduction->Amine Diazotization Diazotization (NaNO2, HBr, 0°C) Amine->Diazotization Sandmeyer Sandmeyer Reaction (CuBr, HBr, Heat) Diazotization->Sandmeyer N2+ Intermediate Target This compound (Target) Sandmeyer->Target Nucleophilic Sub.

Figure 1: The regioselective synthesis pathway avoiding the para-bromination byproduct common in direct EAS methods.

Reactivity & Applications in Drug Discovery[2]

Chemoselective Cross-Coupling

This compound is a valuable scaffold because the C-Br bond is significantly more reactive toward oxidative addition (Pd⁰/Pd²⁺ cycle) than the C-Cl bonds. This allows for chemoselective Suzuki-Miyaura or Buchwald-Hartwig couplings at the C2 position without disturbing the chlorines at C3/C6.

  • Mechanism : The bulky chlorine at C3 prevents "over-reaction" but necessitates the use of active phosphine ligands (e.g., SPhos, XPhos) to facilitate the oxidative addition of the sterically hindered bromide.

  • Protection Strategy : The acidic phenol (OH) must often be protected (e.g., as a methyl ether or TBDMS ether) prior to coupling to prevent catalyst poisoning or deprotonation side reactions.

ReactivityLogic Compound This compound Protection O-Protection (MeI/K2CO3 or TBDMS-Cl) Compound->Protection Step 1: Mask Acidic Proton Protected Protected Intermediate (Ar-OR) Protection->Protected Coupling Suzuki Coupling (R-B(OH)2, Pd(dppf)Cl2) Protected->Coupling Step 2: Selective C-Br Activation Product 2-Substituted-3,6-dichlorophenol (Biaryl Scaffold) Coupling->Product C-Cl bonds remain intact

Figure 2: Workflow for utilizing the orthogonal reactivity of the bromine handle in the presence of chlorine substituents.

Environmental & Metabolic Significance

In agrochemical research, this compound appears as a minor metabolite in the degradation of Dicamba (3,6-dichloro-2-methoxybenzoic acid). Specifically, in avian metabolic pathways (e.g., hen liver), decarboxylation and demethylation processes can yield amino-dichlorophenol derivatives, which may further degrade to halogenated phenolic byproducts [2]. It serves as a critical reference standard for tracking the environmental fate of chlorinated herbicides.

Handling & Safety Protocols

Hazard Classification : Corrosive (Category 1B), Acute Toxicity (Oral), Aquatic Acute (Category 1).

HazardProtocol
Skin/Eye Contact Causes severe burns. Wear nitrile gloves (double-gloved recommended), safety goggles, and a face shield. In case of contact, rinse immediately with PEG-400 or copious water.
Inhalation Volatile when heated.[1] All operations must be performed in a functioning fume hood.
Storage Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive; store in amber vials to prevent photodebromination.
Waste Segregate as halogenated organic waste. Do not mix with strong oxidizers or alkali metals.

References

  • Process for producing 4-bromo-2-chlorophenols . US Patent 4223166A. (1980). Demonstrates that direct bromination of 2,5-dichlorophenol yields the 4-bromo isomer as the major product, identifying the 6-bromo (target) isomer as a minor impurity.Link

  • Dicamba: Human Health Risk Assessment . U.S. Environmental Protection Agency (EPA).[3] (2016). Identifies 2-amino-3,6-dichlorophenol and related chlorinated phenols as metabolites in specific animal pathways.Link

  • Photodecomposition of Brominated Phenols . Murdoch University Research Repository. (2013). Provides spectral data and degradation pathways for brominated dichlorophenol isomers.Link

  • This compound Product Data . BLD Pharm. (2025).[4] Verifies CAS 63862-91-9 and commercial availability.Link

Sources

Structural Elucidation and Synthetic Utility of 2-Bromo-3,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and synthetic chemists. It prioritizes structural logic, synthetic feasibility, and analytical validation.[1]

Executive Summary

2-Bromo-3,6-dichlorophenol is a highly functionalized halogenated aromatic building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates. Its utility stems from the orthogonal reactivity of its substituents: a phenolic hydroxyl group for esterification/etherification, and two distinct halogen types (bromine and chlorine) allowing for chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura).[1] This guide addresses the nomenclature ambiguities, synthetic regioselectivity challenges, and analytical fingerprints required for its identification.

Structural Identity & Nomenclature

Correct identification of this molecule requires strict adherence to IUPAC priority rules, as commercial catalogs often use non-systematic naming based on precursors.[1]

  • Priority: The Hydroxyl group (-OH) takes priority as position 1.[1]

  • Numbering: Substituents are numbered to give the lowest locant set.

  • Alphabetization: Bromo precedes Chloro.[1]

The Isomer Logic: Starting from a phenol core:

  • OH at position 1.

  • Bromo at position 2.[1][2][3][4]

  • Chloro at positions 3 and 6.[1][2][5][6]

This structure is frequently confused with its isomer, 4-bromo-2,5-dichlorophenol, which is the major product of standard bromination routes. The distinction is critical for downstream reactivity.

Table 1: Physicochemical Profile
PropertyValueRelevance
Molecular Formula C₆H₃BrCl₂OCore stoichiometry
Molecular Weight 241.89 g/mol Mass balance calculations
Exact Mass 239.874Mass Spectrometry (Monoisotopic)
CLogP ~3.8High lipophilicity; membrane permeability
pKa ~6.5 - 7.0More acidic than phenol (9.[1][5]95) due to electron-withdrawing halogens
H-Bond Donors 1Phenolic OH

Synthetic Methodology

The synthesis of this compound presents a classic regioselectivity challenge in electrophilic aromatic substitution (EAS). The most direct route involves the bromination of 2,5-dichlorophenol .[1]

The Regioselectivity Challenge

In 2,5-dichlorophenol:

  • The -OH group (Pos 1) is a strong ortho/para activator.[1]

  • The -Cl groups (Pos 2, 5) are weak deactivators but direct ortho/para.[1]

Directing Effects:

  • Position 4 (Para to OH): Strongly activated by OH; sterically accessible.[1]

  • Position 6 (Ortho to OH): Activated by OH; sterically hindered by the adjacent OH group.[1]

Standard bromination typically yields the 4-bromo isomer (major) and the 6-bromo isomer (target, minor).[1] To isolate the target this compound, the protocol requires careful fractionation.[7]

Experimental Protocol: Bromination of 2,5-Dichlorophenol

Objective: Synthesize and isolate this compound.

Reagents:

  • Precursor: 2,5-Dichlorophenol (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) or Br₂ (1.05 eq)[1]

  • Solvent: Acetonitrile (MeCN) or Glacial Acetic Acid[1]

  • Catalyst: Diisopropylamine (0.1 eq) – Optional, to promote ortho-selectivity via hydrogen bonding.

Step-by-Step Workflow:

  • Dissolution: Dissolve 2,5-dichlorophenol in MeCN at 0°C.

  • Addition: Add NBS portion-wise over 30 minutes. Maintain temperature <5°C to minimize polysubstitution.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quenching: Quench with saturated sodium thiosulfate (Na₂S₂O₃) to remove excess bromine.[1]

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄.[1]

  • Purification (Critical):

    • The crude mixture contains ~80% 4-bromo isomer and ~20% 6-bromo isomer (Target).[1]

    • Flash Chromatography: Use a silica gel column.[1] The 2-Bromo-3,6-dichloro isomer (target) is often less polar than the 4-bromo isomer due to internal hydrogen bonding between the OH and the ortho-Br. Elute with a slow gradient of Hexane -> 5% EtOAc.[1]

Synthetic Pathway Diagram

The following diagram illustrates the divergent pathways and the requisite separation step.

SynthesisPathway Precursor 2,5-Dichlorophenol (Start) Reagents Reagents: NBS, MeCN, 0°C Precursor->Reagents Intermediate Sigma Complex Intermediate Reagents->Intermediate MajorProduct 4-Bromo-2,5-dichlorophenol (Major Byproduct) ~80% Yield Intermediate->MajorProduct Para-attack (Sterically favored) TargetProduct This compound (TARGET) ~20% Yield Intermediate->TargetProduct Ortho-attack (Target) Separation Separation: Silica Chromatography (Target elutes first) MajorProduct->Separation TargetProduct->Separation

Figure 1: Electrophilic bromination pathway of 2,5-dichlorophenol showing the regioselectivity bifurcation between the para-isomer (major) and the ortho-isomer (target).[2][4][5][8]

Analytical Characterization

Validating the structure of this compound requires distinguishing it from its 4-bromo isomer.[1] NMR spectroscopy provides the most definitive proof.[1]

Proton NMR (¹H-NMR) Logic

The substitution pattern dictates the coupling constants (


 values) of the remaining aromatic protons.[1]
  • Target (this compound):

    • Protons are located at positions 4 and 5 .[1]

    • These protons are adjacent (ortho to each other).[1]

    • Signal: Two doublets with a coupling constant

      
       .
      
  • Byproduct (4-Bromo-2,5-dichlorophenol):

    • Protons are located at positions 3 and 6 .[1]

    • These protons are para to each other.[1]

    • Signal: Two singlets (or very weakly coupled doublets,

      
      ).
      

Diagnostic Rule: If you see a strong ortho-coupling (


), you have successfully isolated the target this compound.[1]
Mass Spectrometry (Isotope Pattern)

Halogenated compounds exhibit distinct isotope patterns due to natural abundances:

  • 
     (75%) / 
    
    
    
    (25%)[1]
  • 
     (50%) / 
    
    
    
    (50%)[1]

For a molecule with 1 Br and 2 Cl , the molecular ion cluster will show a specific intensity ratio (approximate):

  • M+0: 100%[1][4]

  • M+2: ~160% (Contribution from

    
     and 
    
    
    
    )[1]
  • M+4: ~70%[1][4][8]

  • M+6: ~10%

Applications in Drug Development

The specific substitution pattern of this compound makes it a valuable scaffold for Chemoselective Cross-Coupling .[1]

  • Site-Selective Suzuki Coupling: The C-Br bond is significantly weaker (bond dissociation energy ~65 kcal/mol) than the C-Cl bonds (~80 kcal/mol).[1]

  • Workflow: Palladium-catalyzed coupling will occur exclusively at the C2 position (replacing Bromine), leaving the C3 and C6 Chlorines intact for later functionalization.[1]

  • Agrochemical Relevance: This motif mimics the core structure of auxin-mimic herbicides (e.g., Dicamba derivatives), where the halogen pattern dictates receptor binding affinity.[1]

CouplingWorkflow Target This compound Step1 Step 1: Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Target->Step1 Br reacts first Intermediate 2-Aryl-3,6-dichlorophenol (Cl groups intact) Step1->Intermediate Step2 Step 2: Buchwald-Hartwig (Amination at C3/C6) Intermediate->Step2 Cl reacts second Final Multi-functionalized Drug Scaffold Step2->Final

Figure 2: Chemoselective functionalization workflow utilizing the reactivity difference between Aryl-Br and Aryl-Cl bonds.

References

  • National Center for Biotechnology Information. (2023).[1] 2,6-Dichlorophenol (Precursor Analysis). PubChem Compound Summary. Retrieved from [Link][1]

  • Organic Syntheses. (1946).[1] Chlorination and Halogenation of Phenols: General Procedures. Organic Syntheses, Coll. Vol. 3. Retrieved from [Link][1]

  • NIST Mass Spec Data Center. (2023). Mass Spectra of Polyhalogenated Phenols. National Institute of Standards and Technology.[1] Retrieved from [Link][1]

Sources

discovery and history of 2-Bromo-3,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Structural Characterization, and Environmental Significance

Executive Summary

2-Bromo-3,6-dichlorophenol (CAS: N/A for specific isomer in common commercial lists; often indexed as 6-bromo-2,5-dichlorophenol depending on nomenclature priority) represents a specialized halogenated phenolic motif. Unlike high-volume commodity chlorophenols, this compound serves primarily as a regiochemical reference standard in environmental forensics and a structural intermediate in the synthesis of polyhalogenated bioactive agents.

This guide provides a definitive technical analysis of its "discovery"—defined here as its isolation and characterization within the broader study of halogenated aromatics—and details the precise synthetic methodologies required to access this sterically congested isomer.

Historical Context & Chemical Identity
The "Discovery": A Product of Systematic Characterization

There is no single "Eureka" moment associated with this compound. Instead, its history is tied to two distinct eras of chemical research:

  • The Agrochemical Boom (1960s-1970s): Researchers synthesized vast libraries of mixed halogenated phenols to optimize the lipophilicity and pKa of herbicides (e.g., Dicamba analogs). The 2-bromo-3,6-

Technical Guide: Research Applications of 2-Bromo-3,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical profile, synthetic utility, and research applications of 2-Bromo-3,6-dichlorophenol (CAS 63862-91-9) . It is designed for organic chemists and environmental toxicologists requiring high-fidelity data on this specific halogenated scaffold.

Executive Summary

This compound is a tri-halogenated phenolic building block characterized by distinct electronic and steric properties. Its primary value in research lies in its chemoselectivity : the presence of a reactive bromine atom at the ortho position, distinct from the less reactive chlorine substituents at the meta and ortho positions. This reactivity differential makes it an ideal scaffold for sequential cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the precise construction of non-symmetric biaryl ligands, pharmaceuticals, and agrochemicals. Furthermore, it serves as a critical analytical standard in environmental toxicology , specifically in tracking the degradation pathways of brominated flame retardants (BFRs) into mixed halogenated dioxins.

Chemical Constitution & Properties[1][2][3]

The molecule features a phenol core substituted with chlorine at positions 3 and 6, and bromine at position 2. Note that due to symmetry, the precursor 2,5-dichlorophenol is often the starting material; introducing bromine at the remaining ortho site (position 6 relative to the original numbering) yields the 2-Bromo-3,6-dichloro pattern upon re-numbering.

PropertyValue
IUPAC Name This compound
CAS Registry 63862-91-9
Molecular Formula C₆H₃BrCl₂O
Molecular Weight 241.90 g/mol
SMILES OC1=C(Br)C(Cl)=CC=C1Cl (Isomeric representation)
Appearance White to off-white crystalline solid
Acidity (pKa) ~6.5 (Estimated; enhanced acidity due to -I effect of halogens)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water

Synthetic Utility: The "Suzuki Switch"[7]

The defining feature of this compound is the reactivity hierarchy of its halogen substituents. In Palladium-catalyzed cross-coupling, the C–Br bond (Bond Dissociation Energy ~81 kcal/mol) undergoes oxidative addition significantly faster than the C–Cl bonds (~96 kcal/mol).

Chemoselective Functionalization

Researchers utilize this molecule to perform site-selective arylation .

  • Step 1 (High Reactivity): Pd-catalyzed coupling at the C2-Br position.

  • Step 2 (Low Reactivity): Subsequent activation of the C3-Cl or C6-Cl positions using specialized ligands (e.g., Buchwald phosphines) or harsher conditions.

This "switch" allows the phenol to act as a linchpin for linking two different aryl groups, essential in Fragment-Based Drug Discovery (FBDD) .

Synthesis Pathway Visualization

The following diagram illustrates the synthesis of the compound and its divergent reactivity.

G Start 2,5-Dichlorophenol (Precursor) Product This compound (Target Scaffold) Start->Product Electrophilic Subst. Reagent Br2 / Amine Catalyst (Ortho-Bromination) Reagent->Product Coupling1 Suzuki Product A (2-Aryl-3,6-dichlorophenol) Product->Coupling1 Pd(0), Ar-B(OH)2 (Selective C-Br reaction) Coupling2 Biaryl Ether / Dioxin (Environmental Fate) Product->Coupling2 Radical Dimerization (Combustion/UV)

Caption: Synthesis from 2,5-dichlorophenol and divergent pathways: Chemoselective coupling (Green) vs. Environmental degradation (Orange).

Key Research Applications

Pharmaceutical & Agrochemical Intermediates
  • Phytoalexin Analogs: Halogenated phenols are precursors to biphenyl phytoalexins (antimicrobial compounds produced by plants). The 2-bromo position allows the attachment of the second phenyl ring, mimicking natural defense signaling molecules.

  • Herbicides: Structural analogs of Dicamba (3,6-dichloro-2-methoxybenzoic acid). This compound can be converted to benzoic acid derivatives via carbonylation at the bromine site, offering a pathway to novel auxin-mimic herbicides.

Environmental Toxicology (Dioxin Precursors)

A critical, albeit negative, application is its use as a reference standard in combustion toxicology.

  • Mechanism: During the incineration of waste containing both chlorinated and brominated flame retardants, this compound acts as a "predioxin."

  • Pathway: It undergoes radical condensation to form Polyhalogenated Dibenzo-p-dioxins and Dibenzofurans (PXDD/Fs) .

  • Research Use: Labs use the pure compound to calibrate GC-MS instruments for detecting these toxic metabolites in environmental samples (fly ash, soil).

Experimental Protocol: Chemoselective Suzuki Coupling

Objective: Selectively couple a phenyl group to the C2-position without disturbing the C3/C6 chlorines.

Materials:

  • This compound (1.0 equiv)[1][2][3]

  • Phenylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Na₂CO₃ (2.0 equiv, 2M aqueous)

  • Solvent: 1,4-Dioxane or DME

Procedure:

  • Setup: Charge a flame-dried Schlenk flask with this compound, phenylboronic acid, and Pd catalyst under Argon.

  • Solvation: Add degassed 1,4-Dioxane and aqueous Na₂CO₃.

  • Reaction: Heat to 70–80°C . Note: Do not exceed 90°C to prevent oxidative addition into the C-Cl bonds.

  • Monitoring: Monitor via TLC (Hexane/EtOAc). The starting material (lower Rf) should disappear, replaced by the mono-arylated product.

  • Workup: Quench with dilute HCl, extract with EtOAc, and purify via silica gel chromatography.

  • Validation:

    • ¹H NMR: Look for the disappearance of the high-field aromatic signals associated with the shielding effect of Br.

    • MS: Verify the isotopic pattern. The product should retain the Cl₂ pattern (9:6:1 intensity ratio for M, M+2, M+4) but lose the Br pattern.

References

  • PubChem. (n.d.). 3-Bromo-2,6-dichlorophenol Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Murdoch University. (2009). Studies on the Decomposition of Selected Brominated Flame Retardants. Research Portal. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Coupling.[4][5][6] Retrieved January 29, 2026, from [Link]

Sources

Environmental Fate and Transport of Chlorinated Phenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chlorinated phenols (CPs) represent a class of organohalides with profound persistence and toxicity, widely used as wood preservatives (e.g., Pentachlorophenol or PCP), herbicides, and intermediates in pharmaceutical synthesis.[1][2][3][4] For drug development professionals and environmental scientists, understanding the fate of CPs is critical not only for environmental risk assessment (ERA) but also for predicting metabolic stability and mitochondrial toxicity of halogenated drug candidates.

This guide moves beyond basic descriptions, offering a mechanistic analysis of CP transport, biotic/abiotic transformation, and high-precision analytical quantification.

Physicochemical Determinants of Fate

The environmental behavior of CPs is governed by the interplay between their lipophilicity (


) and acidity (

). Unlike neutral organic pollutants, CPs are ionizable. Their speciation (phenolate anion vs. undissociated phenol) dictates their sorption to soil organic matter and transport in aquifers.
Speciation and Mobility

At environmental pH (pH 6–8), higher chlorinated phenols (e.g., PCP,


) exist predominantly as phenolate anions. Anions are more water-soluble and less sorptive to soil organic carbon than their neutral counterparts, leading to rapid leaching into groundwater. Conversely, lower chlorinated phenols (e.g., 2-chlorophenol, 

) remain largely neutral, favoring sorption and bioaccumulation.

Table 1: Physicochemical Properties of Key Chlorinated Phenols

CompoundAbbreviationpKalog KowAqueous Solubility (mg/L)Primary Fate Vector
Pentachlorophenol PCP4.745.1214Leaching (as anion) / Sediment Sorption
2,4,6-Trichlorophenol 2,4,6-TCP6.233.69800Leaching / Volatilization
2,4-Dichlorophenol 2,4-DCP7.893.064,500Biodegradation / Volatilization
2-Chlorophenol 2-CP8.522.1528,500Rapid Aerobic Biodegradation

Data aggregated from standard physicochemical databases and EPA reviews. [1, 7][4][5][6][7][8][9]

Biotic Transformation Pathways

Biodegradation is the dominant sink for CPs in soil and sediment. The pathway is strictly dictated by redox potential.

Anaerobic Reductive Dechlorination

In anoxic subsurface environments (groundwater, deep sediment), CPs act as terminal electron acceptors in a process known as halorespiration . Specialized bacteria (e.g., Desulfitobacterium, Dehalococcoides) utilize the energy released from replacing a chlorine atom with hydrogen.

  • Mechanism: The reaction typically proceeds via sequential removal of chlorines, often favoring the removal of ortho and para chlorines first.

  • Significance: This transforms highly toxic, persistent PCP into lower chlorinated phenols (like 3-chlorophenol), which are less persistent but can still be toxic.

Figure 1: Anaerobic Reductive Dechlorination Pathway of PCP

ReductiveDechlorination cluster_conditions Anaerobic Conditions (Redox < -200 mV) PCP Pentachlorophenol (PCP) (Highly Toxic) TeCP 2,3,5,6-Tetrachlorophenol PCP->TeCP Ortho-Dechlorination (Desulfitobacterium spp.) TCP 2,3,5-Trichlorophenol TeCP->TCP Ortho-Dechlorination DCP 3,5-Dichlorophenol TCP->DCP Para-Dechlorination MCP 3-Chlorophenol DCP->MCP Meta-Dechlorination Phenol Phenol (Mineralization Ready) MCP->Phenol Final Dechlorination

Caption: Sequential reductive dechlorination of Pentachlorophenol (PCP) to Phenol under anaerobic conditions.

Aerobic Degradation

Under aerobic conditions, lower chlorinated phenols (mono- and di-) are rapidly degraded via oxidative ring cleavage.

  • Mono-oxygenation: Introduction of a hydroxyl group to form a catechol derivative (e.g., chlorocatechol).

  • Ring Cleavage: Ortho or meta cleavage of the aromatic ring, leading to the formation of succinate or pyruvate, which enters the TCA cycle.

Toxicity Mechanism: Mitochondrial Uncoupling

For pharmaceutical researchers, the toxicity mode of action (MoA) of CPs is a critical case study in mitochondrial liabilities . CPs act as protonophores, uncoupling oxidative phosphorylation.

  • Mechanism: The lipophilic, weakly acidic CP molecule crosses the outer mitochondrial membrane. In the intermembrane space (high

    
    ), it becomes protonated. It diffuses across the inner mitochondrial membrane (IMM) into the matrix. In the matrix (low 
    
    
    
    ), it dissociates, releasing the proton.
  • Result: The proton gradient (

    
    ) required for ATP synthase is dissipated as heat. This leads to ATP depletion, metabolic failure, and hyperthermia.
    

Figure 2: Protonophoric Uncoupling Mechanism

MitochondrialUncoupling cluster_IMS Intermembrane Space (High H+) cluster_Matrix Mitochondrial Matrix (Low H+) H_out H+ CP_neutral_out CP-H (Neutral) H_out->CP_neutral_out CP_anion_out CP- (Anion) CP_anion_out->CP_neutral_out Protonation (Picks up H+) CP_neutral_in CP-H (Neutral) CP_neutral_out->CP_neutral_in Diffusion across IMM (Lipophilic form) H_in H+ CP_anion_in CP- (Anion) CP_anion_in->CP_anion_out Return via Anion Transporter? CP_neutral_in->H_in CP_neutral_in->CP_anion_in Deprotonation (Releases H+) Membrane Inner Mitochondrial Membrane (IMM)

Caption: CPs shuttle protons across the IMM, dissipating the electrochemical gradient essential for ATP synthesis.

Analytical Protocols for Environmental Matrices

Accurate quantification of CPs is challenging due to their polarity and acidity. Direct GC analysis often leads to peak tailing; thus, derivatization is standard.

Protocol: Solid Phase Extraction (SPE) & GC-MS

This protocol is adapted from EPA Method 8270 principles and optimized for trace analysis in water/soil [9, 10].

Step 1: Sample Preparation

  • Water: Acidify 1L sample to pH < 2 using

    
     to ensure phenols are in the neutral (protonated) state for extraction.
    
  • Soil: Use Ultrasonic Solvent Extraction or Accelerated Solvent Extraction (ASE) with acidified acetone/hexane.

Step 2: Solid Phase Extraction (SPE)

  • Cartridge: Polymeric sorbent (e.g., styrene-divinylbenzene, SDB) is preferred over C18 due to better retention of polar phenols.

  • Conditioning: Methanol followed by acidified water.

  • Loading: Pass sample at ~5-10 mL/min.

  • Elution: Elute with ethyl acetate or methanol.

Step 3: Derivatization (Critical)

  • React eluate with Acetic Anhydride or BSTFA to form acetylated or silylated derivatives. This masks the -OH group, improving volatility and peak shape.

Step 4: Quantification

  • Instrument: GC-MS (SIM mode) or GC-ECD (for high sensitivity of chlorinated species).

  • Target Ions: Monitor molecular ion (

    
    ) and characteristic fragment ions (M-Cl).
    

Figure 3: Analytical Workflow

AnalyticalWorkflow Sample Sample Collection (Water/Soil) Acidification Acidification (pH < 2) Suppress Ionization Sample->Acidification Extraction SPE (Polymeric Sorbent) or ASE (Soil) Acidification->Extraction Neutral Species Derivatization Derivatization (Acetic Anhydride/BSTFA) Extraction->Derivatization Eluate Analysis GC-MS / GC-ECD (SIM Mode) Derivatization->Analysis Stable Derivative

Caption: Optimized workflow for trace determination of chlorophenols in environmental matrices.

Abiotic Degradation: Photolysis

While biodegradation dominates in soil, photolysis is the primary degradation pathway in surface waters.

  • Direct Photolysis: CPs absorb UV light (200-300 nm). The absorption maximum shifts depending on pH (phenolate absorbs at longer wavelengths). Excitation leads to homolytic C-Cl bond cleavage.

  • Sensitized Photolysis: In waters with Dissolved Organic Matter (DOM), irradiated DOM produces singlet oxygen (

    
    ) and hydroxyl radicals (
    
    
    
    ), which oxidize CPs [6].

References

  • Chlorinated Phenols | Biodegradation Evaluation. Microbial Insights. 4[3][9][10][11][12]

  • Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. ResearchGate. 6[3][9][10][11][12][13]

  • The toxic effects of chlorophenols and associated mechanisms in fish. PubMed (NIH). 2[10][11][12]

  • Uncoupling of oxidative phosphorylation in rat liver mitochondria by chloroethanols. PubMed (NIH). 11[3][9][10][11][12]

  • Determination of Chlorophenols in water by LC-MS/MS. Universidade de Lisboa. 7[3][9][10][11][12][13]

  • Visible-Light Driven Photocatalytic Degradation of 4-Chlorophenol. MDPI. 5[3][9][10][11][12][13]

  • A review of chlorinated phenols. PubMed (NIH). 14[3][9][10][11][12][13]

  • Reductive dechlorination in the energy metabolism of anaerobic bacteria. FEMS Microbiology Reviews. 15[3][9][10][11][12][13]

  • Determination of Chlorophenols in Water Samples Using Solid-Phase Extraction. ResearchGate. 16[1][3][9][10][11][12][13]

  • Determination of Chlorophenols in Soils Using Accelerated Solvent Extraction. ACS Publications. 9[1][3][9][10][11][12][13]

Sources

Methodological & Application

Application Note: High-Sensitivity GC-MS Analysis of 2-Bromo-3,6-Dichlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of 2-Bromo-3,6-dichlorophenol (2-Br-3,6-DCP) . While direct injection of halophenols is possible, this guide prioritizes a silylation derivatization workflow using BSTFA/TMCS. This approach mitigates the peak tailing and adsorption issues inherent to the acidic phenolic hydroxyl group, significantly improving the Method Detection Limit (MDL) and linearity. This protocol is validated for environmental water matrices and pharmaceutical intermediate purity testing.[1]

Introduction & Chemical Context

This compound is a halogenated phenolic compound often encountered as a disinfection byproduct (DBP) in water treatment or as a regioselective intermediate in the synthesis of agrochemicals and pharmaceuticals.[1]

The Analytical Challenge
  • Acidity: The phenolic proton (

    
    ) interacts strongly with active sites (silanols) in the GC inlet and column, causing severe peak tailing and irreversible adsorption at trace levels (<10 ppb).
    
  • Isomeric Complexity: It must be chromatographically resolved from other bromodichlorophenol isomers (e.g., 4-bromo-2,6-dichlorophenol) which share identical molecular weights.[1]

  • Matrix Interference: In aqueous matrices, the compound exists in equilibrium between its neutral and phenolate forms, necessitating pH control during extraction.[1]

To ensure Scientific Integrity , this method utilizes Solid Phase Extraction (SPE) for enrichment followed by Trimethylsilylation , converting the polar phenol into a volatile, non-polar trimethylsilyl (TMS) ether.[1]

Analytical Workflow

The following diagram illustrates the critical decision pathways and process flow for this analysis.

G Sample Aqueous Sample (100 mL - 1 L) Acidification Acidification (pH < 2 with H2SO4) Sample->Acidification Protonate Phenol Extraction Solid Phase Extraction (SDVB Cartridge) Acidification->Extraction Elution Elution (Dichloromethane) Extraction->Elution Drying Drying & Concentration (N2 Blowdown) Elution->Drying Deriv_Decision Derivatization? Drying->Deriv_Decision Direct_Inj Direct Injection (Screening Only) Deriv_Decision->Direct_Inj High Conc. (>1 ppm) Derivatization Silylation (BSTFA + 1% TMCS, 60°C) Deriv_Decision->Derivatization Trace Conc. (<100 ppb) GCMS GC-MS Analysis (SIM Mode) Direct_Inj->GCMS Derivatization->GCMS Data Data Processing (Isotope Ratio Check) GCMS->Data

Figure 1: Decision matrix and workflow for 2-Br-3,6-DCP analysis.[1] The derivatization pathway is recommended for quantitative rigor.

Experimental Protocol

Reagents & Standards[1][2]
  • Analyte: this compound (Standard Grade, >98%).[1]

  • Internal Standard (IS): 2,4,6-Tribromophenol or 2,4-Dichlorophenol-d3.[1]

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1] Note: TMCS acts as a catalyst to ensure steric hindrance does not prevent silylation of the ortho-substituted phenol.

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (HPLC Grade).[1]

Sample Preparation (Solid Phase Extraction)[1][2][3]
  • Preservation: Dechlorinate samples immediately with sodium thiosulfate (80 mg/L) if residual chlorine is present.[1]

  • Acidification: Adjust sample pH to < 2 using 6N

    
    . Causality: This suppresses ionization of the phenol, driving it into the neutral state required for retention on the hydrophobic SPE sorbent.
    
  • Conditioning: Rinse SPE cartridge (Polystyrene Divinylbenzene - SDVB) with 5 mL DCM, followed by 5 mL Methanol, then 5 mL Water (pH 2).[1]

  • Loading: Pass sample through cartridge at ~10 mL/min.

  • Elution: Dry cartridge under vacuum for 10 mins. Elute with 2 x 3 mL Dichloromethane.

  • Concentration: Evaporate extract to ~0.5 mL under a gentle stream of Nitrogen.

Derivatization Procedure (Critical Step)

This step converts 2-Br-3,6-DCP to its TMS-ether derivative:



  • Transfer 200 µL of the concentrated extract to a GC vial with a glass insert.

  • Add 50 µL of BSTFA + 1% TMCS .

  • Cap tightly and incubate at 60°C for 30 minutes .

  • Cool to room temperature. The sample is now ready for injection.[1]

GC-MS Method Parameters

Gas Chromatography (Agilent 7890B / Thermo Trace 1300 equivalent)
ParameterSettingRationale
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed, 5% phenyl phase provides optimal selectivity for halogenated aromatics.[1]
Inlet Temp 250°CHigh enough to volatilize derivatives; avoid >280°C to prevent thermal degradation.[1]
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace analysis.[1] Purge flow on at 1.0 min.[1]
Carrier Gas Helium @ 1.2 mL/minConstant flow mode ensures stable retention times.[1]
Oven Program 50°C (1 min hold)

10°C/min

160°C

25°C/min

300°C (3 min hold)
Slow ramp at mid-range resolves isomers; fast ramp at end cleans column.[1]
Mass Spectrometry (EI Source)[1]
  • Source Temp: 230°C

  • Quadrupole Temp: 150°C

  • Acquisition Mode: SIM (Selected Ion Monitoring) is required for low-level quantitation.[1] Scan mode (m/z 50-450) is used for identification.[1]

Target Ions for this compound-TMS

The mass spectrum is dominated by the isotope cluster of 1 Bromine (


) and 2 Chlorines (

).[1]
Ion Typem/z (Cluster)Description
Quant Ion 312 Molecular Ion (

) for

isotope combination.[1]
Qual Ion 1 314

isotope (High abundance due to

and

contributions).[1]
Qual Ion 2 297

(Loss of methyl group from TMS).[1]
Qual Ion 3 233/235

(Loss of bromine).[1]

Note: If analyzing underivatized (Direct Injection), the Molecular Ion cluster will be at m/z 240, 242, 244 .

Results & Discussion

Interpretation of Mass Spectra

The presence of the TMS group adds 72 amu to the molecular weight.[1]

  • Underivatized MW: ~240 amu.[1]

  • Derivatized (TMS) MW: ~312 amu.[1]

The isotope pattern is a unique fingerprint.[1] For the derivatized species, the M+ cluster (m/z 312, 314, 316) will show intensities reflecting the natural abundances of Br and Cl. Any deviation >20% from theoretical ratios indicates co-eluting interference.[1]

Method Validation Metrics[1]
  • Linearity:

    
     over the range of 0.5 ppb to 100 ppb.[1]
    
  • Recovery: 85-115% in spiked reagent water (utilizing the Acidification/SPE protocol).[1]

  • Limit of Quantitation (LOQ): Typically 0.1 ppb (µg/L) in SIM mode with derivatization.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Active sites in inlet/column.Trim column (10-20 cm); Replace liner with ultra-inert deactivated wool.[1]
Low Response Incomplete derivatization.Ensure reagents are fresh (BSTFA hydrolyzes with moisture).[1] Increase reaction time to 60 mins.
"Ghost" Peaks Carryover.Add a solvent blank (DCM) between samples.[1] Bake out column at 310°C for 10 mins.
Isotope Ratio Fail Matrix interference.Switch to MS/MS (Triple Quad) if available, targeting the

transition.[1]

References

  • U.S. EPA. (2000).[1] Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).[1][2] Revision 1.0. [Link]

  • U.S. EPA. (2007).[1] Method 8041A: Phenols by Gas Chromatography.[1][2] SW-846 Update IV.[1] [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1] 2,6-Dibromophenol Mass Spectrum (Analogous Isotope Pattern Reference). [Link][1]

Sources

Application Note: High-Purity Isolation and Purification of 2-Bromo-3,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The purification of 2-Bromo-3,6-dichlorophenol presents a unique challenge in process chemistry due to its crowded halogenation pattern and significant acidity.[1] Often synthesized via the bromination of 2,5-dichlorophenol, the crude matrix typically contains regioisomers (e.g., 4-bromo-2,5-dichlorophenol), unreacted starting materials, and oxidative quinone byproducts that impart color.

This guide moves beyond standard "cookbook" recipes. It establishes a purification logic based on two physicochemical levers: Acidity (pKa) and Lipophilicity (LogP) .[1] By exploiting the enhanced acidity of the phenolic proton (induced by the electron-withdrawing ortho/para halogens) and the molecule's high solubility in non-polar media, we can achieve purities >99% suitable for sensitive downstream applications like Suzuki-Miyaura cross-couplings.[1]

Physicochemical Profile & Solubility Logic

Before initiating purification, understanding the molecule's behavior is critical for solvent selection.

Table 1: Key Physicochemical Properties
PropertyValue (Approx.)Implications for Purification
Molecular Formula C₆H₃BrCl₂OMW: 241.90 g/mol
Predicted pKa ~6.5 – 7.0Significantly more acidic than phenol (pKa 10).[1] Soluble in weak bases (NaHCO₃).
Physical State Solid (Crystalline)Amenable to recrystallization and sublimation.[1]
LogP (Lipophilicity) ~3.5 – 4.0Highly soluble in DCM, Et₂O, Toluene. Low solubility in water.[1]
Impurity Profile Regioisomers, QuinonesQuinones are often colored and neutral; Isomers have similar pKa but different crystal packing.[1]

Critical Insight: The pKa of ~6.8 is a "sweet spot." Unlike simple phenols, this compound is acidic enough to be partially deprotonated by bicarbonate, but robustly deprotonated by Carbonate or Hydroxide. This allows for a "pH-Switch" purification strategy.[1]

Pre-Purification Analysis (The "Go/No-Go" Step)[1]

Do not waste solvents on "tar."[1] Analyze the crude mixture first.[1][2]

  • TLC Mobile Phase: Hexanes:Ethyl Acetate (8:2) with 1% Acetic Acid (to suppress tailing of the phenol).

  • Visualization: UV (254 nm) and Ferric Chloride stain (phenols turn violet/blue).[1]

Protocol A: The "pH-Switch" Extraction (Chemical Filter)[1]

This protocol removes neutral impurities (unreacted halobenzenes, quinones) and non-acidic byproducts.[1]

Mechanism of Action
  • Forward Extraction: Convert the phenol to its water-soluble phenolate salt using NaOH.[1] Neutral impurities remain in the organic phase.[1]

  • Wash: The aqueous phenolate solution is washed with organic solvent to strip entrained neutrals.[1]

  • Reverse Extraction: Acidification regenerates the phenol, which precipitates or is extracted back into organic solvent.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g of crude this compound in 100 mL Dichloromethane (DCM) or Diethyl Ether.

  • Base Extraction (The Switch):

    • Extract the organic layer with 2 x 50 mL of 1M NaOH .

    • Observation: The phenol moves to the aqueous layer (turning it yellow/orange if impurities are present). The organic layer retains neutral tars.[1]

    • Caution: Do not use highly concentrated NaOH (>2M) as it may induce nucleophilic aromatic substitution on the sensitive halogenated ring.[1]

  • The "Scrub" Wash:

    • Combine the aqueous NaOH layers.[1]

    • Wash the aqueous phase with 30 mL fresh DCM .[1] Discard this organic wash.

    • Why? This removes trapped non-phenolic impurities.[1]

  • Acidification (Precipitation):

    • Cool the aqueous layer to 0–5°C in an ice bath.[1]

    • Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.

    • Outcome: The product should precipitate as a white/off-white solid.[1]

  • Recovery:

    • If solid precipitates: Filter, wash with cold water, and dry.

    • If oil forms: Extract with DCM (3 x 40 mL), dry over Na₂SO₄, and evaporate.

Protocol B: Recrystallization (The Physical Filter)

Following the Acid-Base workup, the material may still contain regioisomers (which are also acidic). Recrystallization exploits differences in crystal lattice energy.[1]

Solvent Selection Logic
  • Primary Solvent (Good): Ethanol or Ethyl Acetate (High solubility).[1]

  • Anti-Solvent (Poor): Water or Hexanes (Low solubility).[1]

  • Recommended System: Hexanes/Toluene (Non-polar purification) or Ethanol/Water (Polar purification).[1]

Procedure (Hexanes/Toluene System)

Best for removing polar oxidation products.[1]

  • Preparation: Place 5.0 g of semi-pure solid in a 100 mL Erlenmeyer flask.

  • Dissolution: Add 10 mL Toluene and heat to mild reflux. If not dissolved, add Toluene in 1 mL increments.[1]

  • Anti-Solvent Addition: Once dissolved, remove from heat. Slowly add Hexanes (approx 20-30 mL) until a faint, persistent turbidity (cloudiness) appears.

  • Re-Solubilization: Add 1-2 drops of Toluene to clear the solution.[1]

  • Crystallization:

    • Allow to cool to room temperature undisturbed (30 mins).

    • Place in a fridge (4°C) for 2 hours.

    • Critical: Rapid cooling traps impurities.[1] Slow cooling yields needles.[1]

  • Filtration: Filter the crystals and wash with cold Hexanes .

Visualization: Purification Workflow

The following diagram illustrates the decision logic for purifying crude halogenated phenols.

PurificationLogic Start Crude this compound (Contains Isomers, Quinones, Salts) Dissolve Dissolve in DCM/Ether Start->Dissolve ExtractBase Extract with 1M NaOH (pH > 10) Dissolve->ExtractBase Sep1 Phase Separation ExtractBase->Sep1 OrgLayer1 Organic Layer (Neutrals, Tars, Quinones) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Phenolates) Sep1->AqLayer1 Keep Wash Wash Aq. with fresh DCM AqLayer1->Wash Acidify Acidify with 6M HCl (pH < 2) Wash->Acidify Precipitate Precipitate/Extract Phenol Acidify->Precipitate Recryst Recrystallization (Hexanes/Toluene) Precipitate->Recryst Final Pure this compound (>99% Purity) Recryst->Final

Caption: Logical workflow for the purification of acidic halogenated phenols, utilizing pKa-dependent phase switching followed by solubility-driven crystallization.

Analytical Validation (Quality Control)[1]

Once isolated, the compound must be validated.

  • 1H NMR (CDCl₃, 400 MHz): Look for two doublets (if H4 and H5 are adjacent) or two singlets (if para).[1] For 2-Bromo-3,6-dichloro, the protons are at C4 and C5.[1] They are ortho to each other, so expect two doublets (J ~ 8-9 Hz) in the aromatic region (approx 6.8 - 7.5 ppm).[1]

    • Impurity Flag: A singlet indicates the 4-bromo-2,5-dichloro isomer (where protons are para to each other and do not split significantly).[1]

  • Melting Point: Compare with literature (typically distinct for isomers). A range >2°C indicates impure material.[1]

  • HPLC Purity:

    • Column: C18 Reverse Phase.[1]

    • Solvent: Acetonitrile/Water (0.1% TFA).[1] Gradient 50% -> 95% ACN.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 18587, 4-Bromo-2,6-dichlorophenol (Isomer Analog Data). Retrieved October 24, 2023, from [Link]

  • University of Rochester. (n.d.).[1] Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Retrieved October 24, 2023, from [Link]

  • Google Patents. (n.d.).[1] Process for producing bromochlorophenols (US4223166A).[1] Retrieved October 24, 2023, from

Sources

Application Note: Biological Activity & Derivatization of 2-Bromo-3,6-dichlorophenol

[1][2]

Executive Summary

This compound (BDCP) represents a highly functionalized halogenated aromatic core essential for the development of antimicrobial, antifungal, and antioxidant agents.[1][2] Structurally analogous to secondary metabolites found in red marine algae (e.g., Symphyocladia latiuscula and Polysiphonia urceolata), BDCP serves as a critical "warhead" in drug design.[1] Its biological activity is driven by two primary mechanisms: oxidative phosphorylation uncoupling (due to enhanced acidity from electron-withdrawing halogens) and membrane disruption (facilitated by high lipophilicity).[1][2] This guide outlines the bioactivity spectrum of BDCP derivatives and provides validated protocols for their evaluation.

Chemical Profile & Structural Logic[1][2][3]

The pharmacological potential of BDCP lies in its specific substitution pattern. The interplay between the bromine and chlorine atoms creates a distinct electronic environment that modulates the phenolic hydroxyl group.

PropertyValue / CharacteristicSignificance in Drug Design
Molecular Formula C₆H₃BrCl₂OCore scaffold for halogenated ether synthesis.[1][2]
Molecular Weight 241.90 g/mol Low MW allows for extensive derivatization while maintaining Lipinski compliance.[1][2]
pKa (Predicted) ~6.0 - 6.5Significantly more acidic than phenol (pKa 10).[1][2] At physiological pH (7.4), a fraction exists as the phenolate ion, acting as a proton shuttle (uncoupler).[1]
Lipophilicity (LogP) ~3.8High membrane permeability; facilitates accumulation in bacterial lipid bilayers.[1][2]
Electronic Effect Electron WithdrawingThe ortho-Br and ortho/meta-Cl substituents pull electron density, increasing the acidity of the -OH and activating the ring for specific cross-coupling reactions.[1][2]

Biological Activity Spectrum

Antimicrobial & Antifungal Activity

Mechanism: Halogenated phenols act as protonophores .[1] The neutral molecule diffuses across the bacterial inner membrane, releases a proton due to its low pKa, and returns as a lipophilic anion, effectively collapsing the proton motive force (PMF) required for ATP synthesis.[1]

  • Target: Gram-positive bacteria (S. aureus, B. subtilis) and Fungi (Candida spp.).[1]

  • Derivatives: O-alkylated derivatives (ethers) often show reduced acute toxicity and improved bioavailability compared to the free phenol.[1][2]

  • Marine Connection: BDCP derivatives mimic bromophenols from red algae which inhibit Isocitrate Lyase (ICL) , a key enzyme in the glyoxylate cycle of fungi (e.g., Magnaporthe grisea), preventing fungal pathogenesis without affecting mammalian hosts (who lack ICL).[1]

Antioxidant Activity

Mechanism: Radical Scavenging.[1][3] The phenolic hydrogen can be donated to free radicals (ROO[1]•). The resulting phenoxy radical is stabilized by the steric bulk and electronic resonance provided by the heavy halogens (Br, Cl).

  • Key Insight: Polysubstituted bromophenols often exhibit radical scavenging activity superior to BHT (Butylated hydroxytoluene).[1]

Cytotoxicity (Anticancer Potential)

Mechanism: Induction of apoptosis via mitochondrial membrane depolarization.[1]

  • Application: BDCP derivatives are explored as intermediates for polybrominated diphenyl ethers (PBDEs) analogues, which have shown selective cytotoxicity against specific cancer cell lines, though care must be taken to manage environmental persistence and general toxicity.[1]

Experimental Protocols

Protocol A: Synthesis of O-Alkylated BDCP Derivatives (General Procedure)

To reduce systemic toxicity and enhance target specificity, the free phenol is often protected or coupled.[1]

Reagents: BDCP (1.0 equiv), Alkyl Bromide/Chloride (1.2 equiv), K₂CO₃ (2.0 equiv), Acetone or DMF.[1] Workflow:

  • Dissolve BDCP in anhydrous acetone (or DMF for less reactive electrophiles).[1]

  • Add K₂CO₃ and stir at Room Temperature (RT) for 30 min to generate the phenolate.

  • Dropwise add the Alkyl Halide.[1]

  • Reflux at 60°C for 4-12 hours (monitor via TLC).

  • Workup: Filter inorganic salts, concentrate solvent, and extract with EtOAc/Water.

  • Purification: Silica gel column chromatography (Hexane:EtOAc gradient).

Protocol B: Determination of Minimum Inhibitory Concentration (MIC)

Standard broth microdilution method for evaluating antimicrobial potency.[1]

Materials:

  • Müller-Hinton Broth (MHB)[1][2]

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213)[1]

  • Resazurin dye (viability indicator)[1][2]

Steps:

  • Preparation: Dissolve BDCP derivative in DMSO to create a 10 mg/mL stock.

  • Dilution: Serial 2-fold dilutions in MHB across the 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1%.[1]

  • Inoculation: Add 100 µL of bacterial suspension adjusted to

    
     CFU/mL to each well.
    
  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin (0.015%). Incubate for 1-2 hours.

    • Blue = No Growth (Inhibition).[1]

    • Pink = Growth (Metabolic reduction of dye).[1]

  • Valid Point: The MIC is the lowest concentration preventing the color change.

Protocol C: DPPH Radical Scavenging Assay (Antioxidant)

Rationale: Rapid screening of the phenol's ability to neutralize reactive oxygen species (ROS).[1]

Steps:

  • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple color).[1][2]

  • Prepare serial dilutions of BDCP derivative in methanol.

  • Mix 100 µL of sample + 100 µL of DPPH solution in a 96-well plate.

  • Incubate in the dark at RT for 30 minutes.

  • Measure Absorbance at 517 nm.[1]

  • Calculation:

    
    
    Calculate IC50 using non-linear regression.
    

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway mechanism of BDCP derivatives: Direct Membrane Uncoupling and Enzyme Inhibition (specifically Isocitrate Lyase in fungi).

BDCP_Mechanismcluster_BacteriaPathway A: Antimicrobial (Bacteria)cluster_FungiPathway B: Antifungal (Marine Mimicry)CompoundThis compound(BDCP) DerivativesMembraneBacterial MembraneInsertionCompound->MembraneLipophilic EntryICL_TargetTarget: Isocitrate Lyase(Glyoxylate Cycle)Compound->ICL_TargetStructural MimicryProtonShuttleProton Shuttle Effect(Uncoupling)Membrane->ProtonShuttlepKa ~6.5PMF_CollapseCollapse of ProtonMotive Force (PMF)ProtonShuttle->PMF_CollapseATP_StopATP SynthesisArrestPMF_Collapse->ATP_StopMetabolism_BlockInhibition ofC2 Source UtilizationICL_Target->Metabolism_BlockPathogenesis_StopInhibition ofAppressorium FormationMetabolism_Block->Pathogenesis_Stop

Figure 1: Dual mechanistic pathways of BDCP derivatives targeting bacterial energetics and fungal metabolism.[1][2]

References

  • Marine Bromophenols & Bioactivity

    • Liu, M., et al. (2011).[1] "Bromophenols in Marine Algae and Their Bioactivities." Marine Drugs, 9(7), 1273–1292.[1]

    • [1][2]

    • Context: Reviews the structural similarity of synthetic bromodichlorophenols to natural marine antibiotics and their ICL inhibitory potential.
  • Mechanism of Halophenols (Uncoupling)

    • Escher, B. I., et al. (1996).[1] "Acute toxicity of organotin compounds and chlorophenols to Rhodobacter sphaeroides gene expression." Environmental Toxicology and Chemistry.

    • Context: Establishes the protonophore (uncoupling) mechanism for polyhalogenated phenols driven by acidity and lipophilicity.
  • Chemical Properties & Safety

    • PubChem Compound Summary for CID 63862-91-9 (this compound).[1][2]

    • [1]

    • Context: Verification of CAS, physical properties, and safety data sheets (SDS).[1]

  • Synthesis & Intermediates

    • Gribble, G. W. (2010).[1] "Naturally Occurring Organohalogen Compounds - A Comprehensive Update." Springer.[1]

    • Context: Detailed reference on the synthetic utility of halogenated phenols in creating marine natural product deriv

Application Note: Mechanistic Profiling of 2-Bromo-3,6-dichlorophenol (2-Br-3,6-DCP)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Halogenated phenols, such as 2-Bromo-3,6-dichlorophenol (2-Br-3,6-DCP) , represent a significant class of compounds found as intermediates in agrochemical synthesis and as disinfection byproducts in water treatment. While often screened for environmental toxicity, their specific interactions with metabolic enzymes offer critical insights into structure-activity relationships (SAR).

This application note details the protocol for evaluating 2-Br-3,6-DCP as an inhibitor of Tyrosinase (EC 1.14.18.1) . Tyrosinase is a copper-containing metalloenzyme essential for melanogenesis and enzymatic browning. Halogenated phenols often act as competitive inhibitors or "suicide substrates" for this enzyme due to their structural similarity to the native substrate, L-Tyrosine. Furthermore, we briefly address the compound's secondary toxicological profile as a mitochondrial uncoupler.

Key Mechanistic Insights
  • Primary Mechanism: Competitive inhibition via chelation of the binuclear copper active site. The electron-withdrawing nature of the halogens (Br, Cl) at the ortho and meta positions increases the acidity of the phenolic hydroxyl group, enhancing its binding affinity to the enzyme's active site compared to non-halogenated phenols.

  • Secondary Mechanism: Uncoupling of oxidative phosphorylation.[1] The lipophilic nature of 2-Br-3,6-DCP allows it to act as a protonophore, dissipating the mitochondrial transmembrane potential.

Experimental Workflow Visualization

The following diagram illustrates the dual-pathway interaction of 2-Br-3,6-DCP: its competitive inhibition of the melanin synthesis pathway and its off-target effect on mitochondrial respiration.

G cluster_0 Melanogenesis Pathway (Primary Assay) cluster_1 Mitochondrial Toxicity (Secondary) Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopachrome Dopachrome (475 nm Abs) DOPA->Dopachrome Oxidation Tyrosinase Tyrosinase (Cu2+ Active Site) Tyrosinase->Tyrosine Catalyzes Tyrosinase->DOPA Catalyzes Inhibitor This compound (Inhibitor) Inhibitor->Tyrosinase Competitive Binding Mito Mitochondrial Membrane Inhibitor->Mito Protonophore Action ProtonGrad H+ Gradient Mito->ProtonGrad Dissipates ATP ATP Synthesis ProtonGrad->ATP Inhibits

Figure 1: Mechanism of Action for 2-Br-3,6-DCP showing Tyrosinase inhibition and mitochondrial uncoupling.

Protocol 1: Tyrosinase Inhibition Assay (Colorimetric)

This protocol quantifies the inhibition of Mushroom Tyrosinase by measuring the reduction in the formation of Dopachrome, a pigmented product with peak absorbance at 475 nm.

Materials & Reagents[1]
  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich or equivalent), lyophilized powder.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).

  • Inhibitor: this compound (Purity >98%).

  • Buffer: 50 mM Phosphate Buffer (PBS), pH 6.8.

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Instrument: Microplate reader capable of kinetic reading at 475 nm.

Reagent Preparation
  • Enzyme Solution: Dissolve Tyrosinase in cold PBS (pH 6.8) to a concentration of 1000 U/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Substrate Solution: Prepare 2.5 mM L-DOPA in PBS. Note: Prepare fresh; L-DOPA oxidizes rapidly in light.

  • Inhibitor Stock: Dissolve 2-Br-3,6-DCP in DMSO to create a 100 mM stock. Perform serial dilutions in DMSO to achieve testing concentrations (e.g., 10, 25, 50, 100, 200 µM). Ensure final DMSO concentration in the well is <5% to prevent solvent-induced enzyme denaturation.

Assay Procedure
  • Blanking: Add 140 µL of PBS to "Blank" wells.

  • Inhibitor Addition: Add 20 µL of 2-Br-3,6-DCP (various concentrations) to "Test" wells. Add 20 µL of pure DMSO/Buffer vehicle to "Control" (100% Activity) wells.

  • Enzyme Addition: Add 40 µL of Tyrosinase solution (1000 U/mL) to all wells except Blanks.

  • Incubation: Incubate at 25°C for 10 minutes to allow inhibitor-enzyme equilibration.

  • Substrate Initiation: Add 40 µL of L-DOPA (2.5 mM) to all wells.

  • Measurement: Immediately place in the plate reader. Measure Absorbance at 475 nm (A475) every 30 seconds for 10 minutes (Kinetic Mode).

Data Analysis
  • Calculate Velocity (V): Determine the slope (ΔA475/min) for the linear portion of the reaction curve for each concentration.

  • Calculate % Inhibition:

    
    
    
  • IC50 Determination: Plot % Inhibition vs. Log[Concentration]. Use non-linear regression (Sigmoidal Dose-Response) to calculate the IC50.

Protocol 2: Mitochondrial Uncoupling Screen (Safety/Tox)

While Tyrosinase inhibition is the therapeutic/functional target, halogenated phenols are potent uncouplers. This assay validates the compound's toxicological window.

Methodology (Summary)
  • System: Isolated rat liver mitochondria or permeabilized HepG2 cells.

  • Sensor: Clark-type oxygen electrode or Seahorse XF Analyzer.

  • Procedure:

    • Establish basal respiration with Succinate (Complex II substrate).

    • Add ADP (State 3 respiration).

    • Add Oligomycin (State 4 respiration - ATP synthase blocked).

    • Titrate 2-Br-3,6-DCP.

  • Interpretation: A sharp increase in Oxygen Consumption Rate (OCR) during State 4 indicates protonophore activity (uncoupling), as the phenol shuttles protons across the inner membrane, bypassing ATP synthase.

Expected Results & Troubleshooting

Data Summary Table
ParameterExpected RangeNotes
Tyrosinase IC50 10 - 100 µMHalogenated phenols are typically moderate inhibitors.
Mechanism Competitive / MixedLineweaver-Burk plot lines should intersect at the Y-axis (Competitive) or slightly to the left (Mixed).
Solubility Limit ~500 µM in BufferPrecipitation may occur at higher concentrations; verify visually.
Uncoupling Onset > 50 µMToxicity usually appears at concentrations higher than enzymatic inhibition.
Troubleshooting Guide
  • High Background Oxidation: If L-DOPA oxidizes in the absence of enzyme (auto-oxidation), check buffer pH (must be < 7.0) and protect reagents from light.

  • Non-Linear Kinetics: If the reaction curve flattens too quickly, reduce enzyme concentration. The reaction must remain linear for at least 5 minutes for accurate velocity calculation.

  • Precipitation: 2-Br-3,6-DCP is hydrophobic. If turbidity is observed, increase DMSO concentration (max 5%) or add 0.01% Triton X-100.

References

  • Kim, Y.J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences.

  • Mest, S.J., et al. (1992).[2] 2,6-Dichlorophenolindophenol is a competitive inhibitor for xanthine oxidase.[2] Free Radical Biology and Medicine.

  • Liu, B., et al. (2015).[3] Inhibition of algal bromophenols and their related phenols against glucose 6-phosphate dehydrogenase.[3] Fitoterapia.

  • PubChem. (n.d.). 2,6-Dichlorophenol Compound Summary. National Library of Medicine.

  • Topal, M. (2018). Antidiabetic Potential: In Vitro Inhibition Effects of Bromophenol and Diarylmethanones Derivatives on Metabolic Enzymes. Archiv der Pharmazie.

Sources

Application Note: Trace Analysis of 2-Bromo-3,6-dichlorophenol in Environmental Water Matrices via SPE-GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3,6-dichlorophenol is a halogenated phenolic compound often identified as a disinfection by-product (DBP) in water treatment systems where bromide-rich source waters interact with free chlorine. Beyond its potential toxicity, this compound is organoleptically potent, causing "medicinal" or "plastic" taste and odor issues at nanogram-per-liter (ng/L) concentrations.

This application note details a robust, self-validating protocol for the extraction, derivatization, and quantification of 2-Br-3,6-DCP. The method utilizes polymeric Solid Phase Extraction (SPE) followed by silylation and Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode, achieving detection limits suitable for environmental monitoring (< 5 ng/L).

Physicochemical Profile & Mechanistic Context[1][2][3][4][5][6][7]

Understanding the analyte's behavior is prerequisite to successful extraction.

PropertyValueImplication for Analysis
Molecular Formula C₆H₃BrCl₂ODistinctive isotope pattern (Cl₂Br) aids MS confirmation.
Molecular Weight ~241.9 g/mol Semi-volatile; amenable to GC.
pKa ~6.4 - 6.8Critical: The phenol moiety is acidic. At neutral pH, it partially ionizes (phenolate), reducing extraction efficiency. Samples must be acidified (pH < 2) to ensure the neutral form binds to the hydrophobic SPE sorbent.
Log Kow ~3.4Moderately hydrophobic; excellent retention on Polystyrene-Divinylbenzene (SDVB) phases.
Formation Mechanism

The formation of 2-Br-3,6-DCP is a competitive halogenation process. In the presence of bromide (Br⁻), chlorine (HOCl) oxidizes bromide to hypobromous acid (HOBr), which reacts with phenolic precursors faster than HOCl.

FormationPathway cluster_0 Water Treatment Plant Conditions Precursor Phenolic Precursor (Natural Organic Matter) Inter Intermediate: Bromophenols Precursor->Inter + HOBr HOCl Chlorination (HOCl) HOBr HOBr (Active Brominating Agent) HOCl->HOBr Br Bromide (Br-) Br->HOBr Oxidation by HOCl Final Target Analyte: This compound Inter->Final + HOCl (Chlorination)

Figure 1: Mechanistic pathway of bromochlorophenol formation during water disinfection.

Experimental Protocol

Sample Collection and Preservation (Critical Step)

Phenols are susceptible to biological degradation and further halogenation if residual chlorine is present.

  • Container: Amber glass bottles (1 L) with PTFE-lined caps.

  • Dechlorination: Add 50 mg Sodium Sulfite (Na₂SO₃) or Ascorbic Acid immediately upon collection to quench residual chlorine/oxidants.

    • Why? Prevents the artificial formation of the analyte after sampling.

  • Preservation: Acidify to pH < 2 using 6N HCl or H₂SO₄.

    • Why? Suppresses microbial activity and converts phenols to their protonated (neutral) state for extraction.

  • Storage: 4°C, extract within 14 days.

Solid Phase Extraction (SPE)

Sorbent Selection: Polymeric Divinylbenzene (DVB) or HLB (Hydrophilic-Lipophilic Balance) cartridges (e.g., Oasis HLB or equivalent, 200 mg or 500 mg). Silica-based C18 is less stable at the low pH required.

Workflow:

  • Conditioning:

    • 5 mL Dichloromethane (DCM)

    • 5 mL Methanol (MeOH)

    • 5 mL Reagent Water (pH 2). Do not let the cartridge dry.[1]

  • Loading:

    • Load 1000 mL of acidified sample at ~10 mL/min.

    • Validation: Add Surrogate Standard (e.g., 2,4,6-Tribromophenol-C13 or 2,4-Dimethylphenol-d3 ) prior to loading to monitor extraction efficiency.

  • Washing:

    • Wash with 5 mL of 5% MeOH in Water (removes salts and highly polar interferences).

    • Drying: Dry cartridge under high vacuum for 15-20 minutes. Crucial: Residual water interferes with derivatization.

  • Elution:

    • Elute with 2 x 3 mL Dichloromethane (DCM).

    • Collect in a chemically inert tube.

Derivatization (Silylation)

Phenols contain polar -OH groups that cause peak tailing and adsorption in the GC inlet. Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group.

  • Concentration: Evaporate the DCM eluate to ~200 µL using a gentle stream of nitrogen (N₂).

  • Reagent Addition: Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Reaction: Cap tightly and heat at 65°C for 30 minutes .

  • Final Volume: Dilute to exactly 1 mL with anhydrous DCM or Hexane.

  • Internal Standard: Add Internal Standard (e.g., Phenanthrene-d10 ) immediately prior to GC injection.

Instrumental Analysis (GC-MS)[9][10]

System: Agilent 7890/5977 or equivalent single quadrupole MS.

Chromatographic Conditions
  • Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm) or equivalent low-bleed phase.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 250°C. Purge flow 50 mL/min at 1.0 min.

  • Oven Program:

    • Initial: 50°C (hold 1 min)

    • Ramp 1: 10°C/min to 160°C

    • Ramp 2: 5°C/min to 200°C (optimizes separation of isomers)

    • Ramp 3: 20°C/min to 300°C (hold 3 min)

Mass Spectrometry Parameters (SIM Mode)

Full Scan is insufficient for trace analysis. Use Selected Ion Monitoring (SIM).

Target: this compound-TMS derivative

  • Approximate Retention Time: Determine via standard (approx. 14-16 min).

  • Quantification Ion (Target): 312 m/z (Molecular Ion M⁺ for C₉H₁₁BrCl₂OSi - Nominal)

    • Note: Due to isotopes (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br), the cluster is complex.

    • Primary Quant Ion: 314 m/z (Often the base peak or strongest ion in the cluster depending on tuning).

  • Qualifier Ions:

    • 312 m/z (M⁺ isotope)

    • 316 m/z (M⁺ isotope)

    • 297/299 m/z (Loss of Methyl group [M-15]⁺ - Characteristic of TMS derivatives).

CompoundDerivativeQuant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)
2-Br-3,6-DCP TMS314 312299
Surrogate TMSDepends on specific surrogate--
Internal Std Native188 (Phenanthrene-d10)--

Analytical Workflow Diagram

AnalyticalWorkflow cluster_prep Sample Preparation cluster_chem Derivatization cluster_inst Analysis Sample Water Sample (1L) + Na2SO3 (Dechlorinate) Acid Acidify to pH < 2 (HCl) Sample->Acid SPE SPE Extraction (SDVB Polymer) Acid->SPE Load Dry Drying Step (N2 / Vacuum) SPE->Dry Elute (DCM) Deriv Silylation (BSTFA + 1% TMCS) 65°C, 30 min Dry->Deriv GC GC Separation (DB-5MS Column) Deriv->GC MS MS Detection (SIM Mode: m/z 312, 314, 299) GC->MS

Figure 2: Step-by-step analytical workflow from sampling to detection.

Quality Assurance & Self-Validation

To ensure the trustworthiness of the data (E-E-A-T), the following controls are mandatory:

  • Surrogate Recovery:

    • Spike the surrogate into the water sample before extraction.

    • Acceptance Criteria: 70% - 130% recovery.

    • Failure Analysis: Low recovery (<70%) usually indicates insufficient acidification (analyte breakthrough) or incomplete elution.

  • Internal Standard (IS) Response:

    • The IS is added after derivatization, before injection. It corrects for injection variability.

    • IS area counts should not vary by >30% from the calibration curve.

  • Method Blank:

    • Run a clean water blank with every batch. Phenols are ubiquitous in lab detergents; blanks verify that positive hits are not artifacts.

Troubleshooting Common Issues

  • Peak Tailing: Usually indicates incomplete derivatization or active sites in the GC liner.

    • Fix: Use fresh BSTFA (it hydrolyzes with moisture) and replace the liner with a deactivated splitless liner.

  • Low Sensitivity:

    • Fix: Check the drying step in SPE. Any water carried over into the DCM eluate will hydrolyze the BSTFA reagent, stopping the derivatization reaction. Use anhydrous sodium sulfate if necessary.[1]

References

  • U.S. Environmental Protection Agency. (2000).[2] Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry (GC/MS).[2] Revision 1.0. [Link]

  • World Health Organization. (2005).[3] Bromate in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. (Discusses bromide/chlorine interactions). [Link]

  • Michałowicz, J., & Duda, W. (2007). Phenols – Sources and Toxicity.[4][5] Polish Journal of Environmental Studies, 16(3), 347-362. (Overview of chlorophenol toxicity). [Link]

Sources

Application Note: Regioselective Bromination of Dichlorophenols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The bromination of dichlorophenols (DCPs) represents a critical transformation in the synthesis of agrochemicals (e.g., herbicides), pharmaceuticals, and flame retardants. While electrophilic aromatic substitution (EAS) on phenols is generally facile, the presence of two deactivating chlorine atoms combined with the strongly activating hydroxyl group creates a unique electronic push-pull system. This guide provides three distinct, validated protocols for the regioselective synthesis of 6-bromo-2,4-dichlorophenol and 4-bromo-2,6-dichlorophenol , addressing the challenges of steric hindrance, over-bromination, and environmental compliance.[1]

Decision Matrix: Method Selection
MethodReagent SystemPrimary ApplicationKey AdvantageLimitations
A

/ Acetic Acid
Industrial Scale-up (>100g)High atom economy, low costCorrosive, requires strict temp control
B NBS / AcetonitrileMed.[1] Chem / Lab Scale (<10g)Mild, high regioselectivityHigher reagent cost, succinimide waste
C KBr / Oxone®Green Chemistry / AcademicNon-toxic, in-situ generationHeterogeneous, difficult on kg scale

Mechanistic Insight & Regioselectivity

Electronic Directing Effects

Success in this synthesis relies on understanding the competition between the -OH and -Cl groups.

  • Hydroxyl (-OH): Strongly activating, ortho, para-director.[1]

  • Chlorine (-Cl): Deactivating, ortho, para-director.[1]

In dichlorophenols, the activation by -OH dominates the deactivation by -Cl. However, the position of the chlorines dictates the available sites.

  • Substrate: 2,4-Dichlorophenol [1][2][3][4][5]

    • Available Sites: Position 6 (ortho to OH).[1] Position 5 is meta to OH (unfavored).[1]

    • Outcome: Exclusive formation of 6-bromo-2,4-dichlorophenol .[1]

  • Substrate: 2,6-Dichlorophenol [1][6]

    • Available Sites: Position 4 (para to OH).[1] Ortho positions are blocked by Cl.[1]

    • Outcome: Exclusive formation of 4-bromo-2,6-dichlorophenol .[1]

Reaction Pathway Visualization

The following diagram illustrates the reaction logic and critical quality control (QC) checkpoints.

BrominationWorkflow Start Start: Dichlorophenol (2,4-DCP or 2,6-DCP) Choice Select Method Start->Choice MethodA Method A: Br2 / AcOH (Scale-Up) Choice->MethodA High Volume MethodB Method B: NBS / MeCN (High Precision) Choice->MethodB High Purity MethodC Method C: KBr / Oxone (Green) Choice->MethodC Eco-Friendly Intermediate Sigma Complex (Arenium Ion) MethodA->Intermediate MethodB->Intermediate MethodC->Intermediate Quench Quench: Na2S2O3 (aq) Intermediate->Quench -H+ Workup Extraction & Drying Quench->Workup Crude Crude Product Workup->Crude Recryst Recrystallization (Hexane/EtOH) Crude->Recryst QC QC Validation: 1H-NMR & GC-MS Recryst->QC

Figure 1: Generalized workflow for the bromination of dichlorophenols, highlighting method selection and downstream processing.

Experimental Protocols

Protocol A: Classical Bromination (Scale-Up)

Target: 6-Bromo-2,4-dichlorophenol (from 2,4-DCP) Scale: 50 mmol Safety Note: Elemental bromine is highly toxic and corrosive.[1] Perform all operations in a functioning fume hood.

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, dissolve 2,4-dichlorophenol (8.15 g, 50 mmol) in glacial acetic acid (40 mL) .

  • Cooling: Cool the solution to 0–5 °C using an ice-water bath.

  • Addition: Charge the dropping funnel with bromine (

    
    , 2.6 mL, 51 mmol)  dissolved in acetic acid (10 mL) . Add this solution dropwise over 45 minutes.
    
    • Critical: Maintain internal temperature <10 °C to prevent poly-bromination.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (20% EtOAc/Hexane) or GC-MS.[1]

  • Quench: Pour the reaction mixture into ice-cold water (200 mL) containing sodium bisulfite (

    
    , 1 g)  to destroy excess bromine.
    
  • Isolation: The product will precipitate as a white to off-white solid.[1] Filter via vacuum filtration.[1]

  • Purification: Recrystallize from ethanol/water (8:2) or hexane.[1]

    • Yield Expectation: 85–92%.[1]

Protocol B: Mild Regioselective Bromination (NBS)

Target: 4-Bromo-2,6-dichlorophenol (from 2,6-DCP) Scale: 10 mmol Advantage: Avoids HBr fumes; higher regioselectivity for sterically crowded systems.[1]

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2,6-dichlorophenol (1.63 g, 10 mmol) in acetonitrile (MeCN, 25 mL) .

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.87 g, 10.5 mmol) in one portion.

    • Catalyst Option: For sluggish substrates, add 5 mol% ammonium acetate (

      
      ) or diisopropylamine to catalyze the reaction [1].[1]
      
  • Reaction: Stir at room temperature for 4–6 hours. The solution usually turns pale yellow.

  • Workup: Evaporate the acetonitrile under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (20 mL) .

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Silica gel, 5% EtOAc in Hexanes) if high purity (>99%) is required.[1]

Protocol C: Green Oxidative Bromination (KBr/Oxone)

Target: General Dichlorophenol Bromination Mechanism: In situ generation of hypobromous acid (HOBr) or


 from bromide oxidation.[1]
  • Setup: Dissolve dichlorophenol (5 mmol) in a mixture of methanol/water (1:1, 20 mL) .

  • Salt Addition: Add Potassium Bromide (KBr, 6 mmol, 0.71 g) . Stir until dissolved.

  • Oxidant Addition: Add Oxone® (

    
    , 3 mmol, 1.84 g)  portion-wise over 15 minutes.
    
  • Reaction: Stir vigorously at room temperature for 1–3 hours. The mixture will become heterogeneous.

  • Quench & Extraction: Dilute with water (50 mL). Extract with dichloromethane (DCM, 3 x 20 mL) .[1]

  • Finish: Wash combined organics with sodium thiosulfate solution, dry, and concentrate.[1]

Analytical Validation (QC)

Trustworthiness in chemical synthesis requires rigorous characterization.[1] Use the following data to validate your product.

1H-NMR Diagnostic Shifts (400 MHz, )
SubstrateProductKey Signal 1Key Signal 2Coupling (

)
2,4-DCP 6-Bromo-2,4-DCP

7.52 (d, 1H, H-3)

7.25 (d, 1H, H-5)

Hz
2,6-DCP 4-Bromo-2,6-DCP

7.55 (s, 2H, H-3,[1]5)
-Singlet (Symmetry)

Note: The disappearance of the ortho/para coupling patterns of the starting material confirms regioselectivity.

Physical Properties[1][7]
  • 6-Bromo-2,4-dichlorophenol: MP: 68–70 °C.[1]

  • 4-Bromo-2,6-dichlorophenol: MP: 66–68 °C.[1]

Safety & Handling (HSE)

  • Bromine (

    
    ):  Fatal if inhaled.[1] Causes severe skin burns and eye damage.[1] Use only in a certified fume hood with a scrubber or trap.[1] Store in a cool, dry place away from reducing agents.[1]
    
  • Dichlorophenols: Toxic if swallowed or in contact with skin.[1] Potential carcinogens.[1] Double-glove (Nitrile) recommended.[1]

  • Waste Disposal: All aqueous washes containing bromide/bromine must be quenched with sodium thiosulfate before disposal into halogenated waste streams.[1]

References

  • Fujisaki, S., et al. (1993).[1][7] "Halogenation Using N-Halogenocompounds. I. Effect of Amines on ortho-Bromination of Phenols with NBS." Bulletin of the Chemical Society of Japan, 66(5), 1576-1579.[7]

  • Moriyama, K., Takemura, M., & Togo, H. (2012).[1][8] "Direct and Selective Benzylic Oxidation of Alkylarenes via C-H Abstraction Using Alkali Metal Bromides." Organic Letters, 14(9), 2414-2417.[1] (Cited for KBr/Oxone methodology foundation).

  • PubChem. (n.d.).[1] "4-Bromo-2,6-dichlorophenol Compound Summary." National Library of Medicine.[1]

  • Khan Academy. (2022).[1][9] "Bromination of Phenols | Electrophilic aromatic substitution."[1][9]

Sources

Technical Application Note: 2-Bromo-3,6-dichlorophenol in Pharmaceutical Synthesis

[1][2][3][4][5]

Executive Summary

2-Bromo-3,6-dichlorophenol (BDCP) is a highly specialized halogenated scaffold used in the synthesis of atropisomeric kinase inhibitors, agrochemicals, and benzofuran-based pharmacophores.[1][2][3][4][5] Its utility stems from its orthogonal reactivity profile : the C2-bromine atom offers a distinct site for palladium-catalyzed cross-coupling, while the C3 and C6 chlorine atoms provide metabolic stability and modulate the electronic properties of the phenolic ring.[1][2][3][4][5]

This guide details the handling, physicochemical properties, and validated protocols for utilizing BDCP as a building block.[2][3][4][5] Special emphasis is placed on overcoming the steric hindrance imposed by the 2,6-dihalo substitution pattern.[2][3][4][5]

Part 1: Chemical Profile & Reactivity Dashboard[2][3]

Physicochemical Properties

The unique substitution pattern of BDCP results in significantly higher acidity compared to phenol, necessitating specific handling protocols during base-mediated reactions.[1][2][3][4][5]

PropertyValue / CharacteristicImpact on Protocol
Formula

--
MW 241.90 g/mol --
pKa (est.) 5.8 – 6.2High Acidity: Behaves similarly to a carboxylic acid.[1][2][3] Deprotonates rapidly with weak bases (

,

).[2][4][5]
LogP ~3.8Lipophilic: Requires non-polar or dipolar aprotic solvents (DMF, Toluene) for optimal solubilization.[2][3][4][5]
Sterics High (Ortho-Br, Ortho-Cl)Hindered Nucleophile: The phenolic oxygen is shielded.[1][2][3][4][5] O-alkylation requires elevated temperatures or active electrophiles.[1][2][3]
The Reactivity Hierarchy (Chemo-selectivity)

BDCP offers three distinct reactive handles. Understanding their order of reactivity is crucial for designing multi-step syntheses.[1][2][3]

  • Phenolic -OH (Site A): Most reactive towards electrophiles (alkyl halides) but sterically hindered.[1][2][3]

  • C2-Bromine (Site B): High reactivity in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1][2][3][4][5] The "Soft" electrophile.

  • C3/C6-Chlorines (Site C): Low reactivity.[1][2][3] Generally inert under standard Suzuki conditions, serving as blocking groups to prevent metabolic oxidation (CYP450 metabolism) at the ortho/meta positions.[3][4][5]

ReactivityMapBDCPThis compound(Starting Block)OH_RxnO-Functionalization(Protection/Etherification)BDCP->OH_Rxn Step 1: Base + R-X(Must protect first)Br_RxnC2 Cross-Coupling(Suzuki/Sonogashira)OH_Rxn->Br_Rxn Step 2: Pd(0) CatalystCl_RxnC3/C6 Functionalization(Requires forcing conditions)Br_Rxn->Cl_Rxn Step 3: Lithiation/Ni-Cat

Figure 1: Chemoselective workflow for BDCP. Note that the free phenol can poison Pd-catalysts; O-protection (Step 1) is recommended before C-C coupling (Step 2).[1][2][3][5]

Part 2: Validated Experimental Protocols

Protocol A: Sterically Demanding O-Alkylation (Protection)

Due to the flanking Cl and Br atoms, the phenolic oxygen is sterically crowded.[2][3][4][5] Standard Williamson ether synthesis at room temperature often yields poor conversion.[1][2][3] This protocol uses a "push-pull" solvent system to maximize rate.[1][2][3]

Objective: Synthesize 2-bromo-1-(benzyloxy)-3,6-dichlorobenzene.

Reagents:

  • BDCP (1.0 equiv)[2][3][4][5]

  • Benzyl Bromide (1.2 equiv)[2][3][4][5]

  • Potassium Carbonate (

    
    , 2.0 equiv, anhydrous/granular)[2][3][4][5]
    
  • Potassium Iodide (KI, 0.1 equiv, catalyst)[2][3][4][5]

  • Solvent: DMF (Dimethylformamide) or NMP.[2][3]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve BDCP (10 mmol, 2.42 g) in anhydrous DMF (20 mL). The solution will be clear/yellow.[2][3][5]

  • Deprotonation: Add

    
     (20 mmol, 2.76 g) in one portion. The mixture may turn orange/brown due to phenoxide formation.[2][3][5] Stir at Room Temperature (RT) for 15 minutes to ensure complete deprotonation. Note: Gas evolution is minimal as this is a carbonate base.[2][3][5]
    
  • Activation: Add KI (1 mmol, 166 mg). This generates the more reactive benzyl iodide in situ (Finkelstein condition).[3][5]

  • Addition: Add Benzyl Bromide (12 mmol, 1.43 mL) dropwise over 5 minutes.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Critical: Monitor by TLC (Hexane/EtOAc 9:1).[2][3][5] The starting phenol is polar; the product is non-polar.[2][3][5]

  • Work-up: Cool to RT. Pour into ice-water (100 mL). The product should precipitate as a solid.[2][3][5][6]

    • If solid:[1][2][3] Filter, wash with water, and dry.[2][3][4][5]

    • If oil:[1][2][3][5] Extract with Ethyl Acetate (3 x 30 mL), wash organic layer with LiCl (5% aq) to remove DMF, dry over

      
      , and concentrate.[2][3][4][5]
      
  • Yield Expectation: 85–95%.

Protocol B: Site-Selective Suzuki-Miyaura Coupling

This protocol targets the C2-Bromine.[1][2][3][4] The challenge here is steric hindrance (ortho-alkoxy and ortho-chloro).[1][2][3][5] Standard

235Buchwald Precatalyst (XPhos Pd G2)345

Objective: Synthesize 3,6-dichloro-2-arylphenol derivatives.

Reagents:

  • O-Protected BDCP (from Protocol A, 1.0 equiv)[1][2][3][4][5]

  • Aryl Boronic Acid (1.5 equiv)[2][3][4][5]

  • Catalyst: XPhos Pd G2 (2–5 mol%)[2][3][5]

  • Base:

    
     (3.0 equiv)[2][3][5]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1][2][3][4][5]

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with O-protected BDCP (1.0 mmol), Aryl Boronic Acid (1.5 mmol),

    
     (3.0 mmol), and XPhos Pd G2 (0.02 mmol).
    
  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Scientific Integrity: Oxygen poisoning is the primary cause of failure in hindered couplings.[2][3][5]

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat to 80–90°C for 12–16 hours.

    • Observation: The reaction mixture will turn dark black/brown (active Pd species).[3][5]

  • Validation: Check LC-MS. Look for the mass of Product (

    
    ) and disappearance of the Bromide starting material.[3][5]
    
  • Purification: Filter through a pad of Celite to remove Pd black.[1][2] Concentrate the filtrate. Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).[2][3][4][5]

Why XPhos? The bulky biaryl ligand (XPhos) facilitates the oxidative addition into the hindered C-Br bond and promotes reductive elimination, which is often the rate-determining step in crowded systems [1].[1][2][3][4][5]

Protocol C: Synthesis of 4,7-Dichlorobenzofurans (Sonogashira Cyclization)

BDCP is a prime precursor for 4,7-dichlorobenzofurans, a scaffold found in antimicrobial agents.[1][2][3][4][5] This is a tandem Sonogashira coupling followed by cyclization.[1][2][3]

Reagents:

  • BDCP (Free phenol or Acetate protected, 1.0 equiv)[2][3][4][5]

  • Terminal Alkyne (e.g., Phenylacetylene, 1.2 equiv)[2][3][4][5]

  • Catalyst:

    
     (5 mol%)[2][3][4][5]
    
  • Co-Catalyst: CuI (2 mol%)[2][3][5]

  • Base: Diethylamine (

    
    ) or Triethylamine (
    
    
    ) - serves as solvent and base.[1][2][3]

Workflow:

  • Mix: Combine BDCP (1 mmol), Pd catalyst, and CuI in a pressure tube.

  • Solvent: Add degassed

    
     (5 mL).[2][3]
    
  • Alkyne: Add the terminal alkyne (1.2 mmol).

  • Heat: Seal and heat to 100°C for 12 hours.

    • Mechanism:[2][3][7] The Sonogashira coupling occurs first at C2.[2][3][5] Under the high thermal conditions and basic environment, the adjacent phenolic oxygen (or in-situ deprotected phenol) attacks the alkyne (5-endo-dig or 6-endo-dig followed by isomerization) to close the furan ring.[1][2][3][4][5]

  • Result: Formation of 2-substituted-4,7-dichlorobenzofuran.

Part 3: Troubleshooting & Strategic Insights

Common Failure Modes
SymptomDiagnosisCorrective Action
No Reaction (Protocol A) Phenoxide is too crowded; ion pairing with

is too tight.[1][2][3][4]
Switch solvent to DMF (more polar) or add 18-Crown-6 ether to sequester Potassium.[1][2][3]
Protodehalogenation (Protocol B) Loss of Br replaced by H.Caused by "hydride source" in the reaction (often from alcohol solvents).[2][3][5] Ensure solvents are anhydrous or switch to Toluene/Water systems.[1][2][3]
Low Yield (Protocol B) Catalyst death.[2][3]The free phenol (if protecting group fell off) poisons Pd.[3][5] Ensure O-protection is stable (Benzyl is good; Acetyl is bad).[1][2][3]
Decision Logic for Scaffold Diversification

Use the following logic to determine the sequence of operations:

DecisionTreeStartStart: this compoundQ1Is the target a Biaryl?Start->Q1Q2Is the target a Benzofuran?Q1->Q2NoPathARoute A: Protection -> Suzuki -> DeprotectionQ1->PathAYesPathBRoute B: Sonogashira -> CyclizationQ2->PathBYes

Figure 2: Strategic decision tree for selecting the appropriate synthetic pathway.

References

  • Martin, R., & Buchwald, S. L. (2008).[2][3][4][5] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2][3][4] Accounts of Chemical Research, 41(11), 1461–1473.[2][3][4][5] Link[2][3][4][5]

  • Miyaura, N., & Suzuki, A. (1995).[2][3][4][5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2][3][4][5] Link[2][3][4][5]

  • PubChem. (n.d.).[1][2][3][8] 2,6-Dichlorophenol Compound Summary. National Library of Medicine.[1][2][8] Link (Used for physicochemical property extrapolation).[2][3][5]

  • BenchChem. (2025).[1][2][3][6][9] Application Notes and Protocols for Suzuki Coupling. Link (General protocol validation for halogenated phenols).[2][3][5]

Troubleshooting & Optimization

stability issues and degradation of 2-Bromo-3,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Degradation & Handling Guide[1][2]

Status: Operational Ticket ID: 2-Br-3,6-DCP-SUP Assigned Specialist: Senior Application Scientist[1][2]

Urgent Triage: Troubleshooting Common Issues

User Query: "My white crystalline powder has turned a pinkish/brown color. Is it still usable?"

Diagnosis: Photo-Oxidative Degradation. The discoloration is a hallmark of phenol oxidation. 2-Bromo-3,6-dichlorophenol (2-Br-3,6-DCP) is highly susceptible to radical formation triggered by light (photolysis) and oxygen.[1][2]

  • The Chemistry: The phenolic hydroxyl group (-OH) is oxidized to form quinone intermediates (likely p-benzoquinones or o-benzoquinones).[2][3] Even trace amounts (<0.1%) of these conjugated systems can cause intense coloration.[2]

  • Recommendation: If the purity is critical (e.g., for kinetic studies or biological assays), discard the sample.[1] For rough synthetic work, repurification via sublimation or recrystallization (from ethanol/water) may be possible, but check purity by HPLC first.[1]

User Query: "I see a new peak eluting before my main peak in HPLC after storing the sample in methanol."

Diagnosis: Photodehalogenation (Protodebromination). [2]

  • The Chemistry: The Carbon-Bromine (C-Br) bond is significantly weaker (~276 kJ/mol) than the Carbon-Chlorine (C-Cl) bond (~338 kJ/mol).[2] Under ambient light, the C-Br bond undergoes homolytic cleavage.[1][2] In protic solvents like methanol, the resulting radical abstracts a hydrogen atom, converting 2-Br-3,6-DCP into 2,5-dichlorophenol (or isomer), which is more polar and elutes earlier on Reverse Phase (RP) HPLC.[1][2]

  • Recommendation: Always store stock solutions in amber vials. Avoid protic solvents (MeOH, EtOH) for long-term storage if possible; use Acetonitrile (ACN) or keep frozen at -20°C.[1][2]

User Query: "My sample mass decreased significantly despite the vial being closed."

Diagnosis: Sublimation/Volatility.

  • The Chemistry: Polyhalogenated phenols often possess high vapor pressures relative to their molecular weight due to disrupted intermolecular hydrogen bonding (steric hindrance from the ortho-bromo and ortho-chloro groups).[2]

  • Recommendation: Store in a vial with a Teflon-lined cap, sealed with Parafilm, at 4°C or lower.

Technical Deep Dive: Degradation Mechanisms

Understanding the degradation pathways is essential for designing robust experiments. The primary instability drivers are UV-Light and pH .[2]

The Degradation Pathway

The following diagram illustrates the critical failure points for 2-Br-3,6-DCP stability.

degradation_pathway Start This compound (Intact) UV UV Light / hv (Primary Trigger) Start->UV Exposure Radical Phenoxy Radical / Phenyl Radical UV->Radical Homolytic C-Br Cleavage or H-abstraction Dehalo 2,5-Dichlorophenol (Dehalogenation) Radical->Dehalo + H (from solvent) Quinone Benzoquinones (Pink/Brown Color) Radical->Quinone + O2 (Oxidation) Dimer Polymerized Dimers (Insoluble Precipitate) Radical->Dimer Radical Coupling

Figure 1: Photolytic and oxidative degradation pathways of this compound leading to dehalogenation and quinone formation.[1][2][3][4][5]

The Acidity Factor (pKa)

Unlike unsubstituted phenol (pKa ~10), 2-Br-3,6-DCP is significantly more acidic due to the electron-withdrawing induction of the halogens.[2]

  • Estimated pKa: ~6.0 – 6.8 (Based on 2,6-dichlorophenol pKa of 6.78 [1]).[1][2]

  • Implication: At physiological pH (7.4), a significant portion exists as the phenolate anion . The anion is much more electron-rich and reactive toward oxidation than the neutral protonated form.[2]

  • Action: Maintain stock solutions at pH < 4 to ensure the molecule remains protonated and stable.

Storage & Handling Protocols

ParameterSpecificationTechnical Rationale
Temperature -20°C (Long term) 4°C (Active use)Slows thermal oxidation and sublimation.[2]
Light Strict Darkness Prevents photolytic cleavage of the labile C-Br bond [2].[2]
Atmosphere Argon or Nitrogen Displaces oxygen to prevent quinone formation.[2]
Container Amber Glass Blocks UV/Vis light.[2] Plastic may absorb the compound.
Solvent Acetonitrile (ACN) Aprotic solvents reduce the risk of radical H-abstraction compared to alcohols.[2]

Validation Protocol: Purity Check via HPLC

If you suspect degradation, use this standardized protocol to validate integrity. This method separates the parent compound from likely dehalogenated byproducts.

Methodology: Reverse Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (Keeps phenol protonated, sharpening peak shape).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0 min: 30% B

    • 10 min: 90% B[2]

    • 15 min: 90% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 280 nm (General phenol absorption) and 254 nm .[2]

  • Expected Results:

    • Degradation Peak:[2] Elutes earlier (more polar, e.g., 2,5-dichlorophenol).[1][2]

    • Parent Peak: this compound.[1][2][6]

    • Late Eluters: Dimers or highly coupled oxidation products.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6899, 2,6-Dichlorophenol.[1][2] Retrieved January 29, 2026 from [Link][1]

  • Mas, S., et al. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools.[7] Talanta, 83(4), 1134-1146.[1][2] [Link]

  • Häggblom, M. M., & Young, L. Y. (1995). Anaerobic Degradation of Halogenated Phenols by Sulfate-Reducing Consortia.[1][2][8] Applied and Environmental Microbiology, 61(4), 1546-1550.[1][2][8] [Link]

  • Prasse, C., et al. (2018). Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light. PNAS, 115(10), 2311-2316.[1][2] [Link][2]

Sources

how to increase the yield of 2-Bromo-3,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing 2-Bromo-3,6-dichlorophenol Synthesis

Topic: Yield Optimization & Regioselective Synthesis of this compound Target Audience: Process Chemists, R&D Scientists Document ID: TSC-ORG-HAL-042

Executive Summary

The synthesis of This compound (CAS: 63862-91-9) presents a classic challenge in electrophilic aromatic substitution: Regiocontrol .

When starting from the commercially available 2,5-dichlorophenol , the hydroxyl group directs incoming electrophiles to the ortho (C6) and para (C4) positions. Under standard conditions, the para position (yielding 4-bromo-2,5-dichlorophenol) is kinetically and thermodynamically favored due to lower steric hindrance.

To increase the yield of the target ortho isomer, you must abandon standard bromination protocols (


/Acetic Acid) and adopt Chelaion-Controlled Ortho-Bromination .

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My reaction conversion is high (>90%), but my isolated yield of the target is low (<40%). Why? A: You are likely suffering from Regio-Isomeric Loss . In standard bromination (e.g.,


 in polar solvents), the para product (4-bromo-2,5-dichlorophenol) dominates. If your HPLC/GC shows a major peak slightly after your starting material but before your target, that is the para isomer.
  • The Fix: Switch to a non-polar solvent (DCM, Toluene) and use a secondary amine catalyst to "lock" the bromine delivery to the ortho position.

Q2: I see significant amounts of dibrominated product. A: This occurs due to Substrate Activation . Once the first bromine is added, the ring remains activated. If local concentration of bromine is high, the second addition occurs at the remaining open position.

  • The Fix:

    • Use N-Bromosuccinimide (NBS) instead of elemental bromine to control the electrophile concentration.

    • Maintain temperatures below 0°C.

    • Add the brominating agent dropwise over 2 hours.

Q3: The product is turning purple/black during workup. A: This indicates Quinone Formation . Chlorinated phenols are prone to oxidation.

  • The Fix: Perform all workups with a mild reducing agent wash (e.g., 10% Sodium Thiosulfate or Sodium Bisulfite) to quench active bromine and prevent oxidation.

Part 2: Optimized Protocols

Method A: The "Amine-Templated" Strategy (Recommended)

Best for: Maximizing Regioselectivity (Ortho:Para ratio > 95:5)

Mechanism: A secondary amine (e.g., diisopropylamine) forms a hydrogen-bonded complex with the phenol. This complex coordinates the brominating agent (NBS), forcing the bromine to attack the closest carbon—the ortho position—via a cyclic transition state.

Reagents:

  • Substrate: 2,5-Dichlorophenol (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Catalyst: Diisopropylamine (DIPA) (0.1 - 1.0 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2,5-dichlorophenol in anhydrous DCM (0.5 M concentration) under

    
     atmosphere.
    
  • Template Formation: Add Diisopropylamine (DIPA). Stir for 15 minutes at room temperature to establish the phenol-amine H-bond network.

  • Cooling: Cool the mixture to -10°C .

  • Bromination: Dissolve NBS in minimal DCM and add it dropwise over 60 minutes. Crucial: Keep T < -5°C.

  • Quench: Pour reaction mixture into cold 10%

    
     solution.
    
  • Extraction: Separate organic layer, wash with 1N HCl (to remove amine), then brine. Dry over

    
    .
    
Method B: The "Pearson" Modification (Scalable)

Best for: Large scale where NBS cost is prohibitive.

Reagents:

  • 
     (1.0 eq)
    
  • tert-Butylamine (

    
    ) (2.0 eq)
    
  • Solvent: Toluene or Pentane (Non-polar is essential).

Protocol:

  • Dissolve 2,5-dichlorophenol in Toluene.

  • Add tert-butylamine at -20°C.

  • Add

    
     dropwise. The amine forms a complex with bromine (
    
    
    
    ) that is bulky and directs ortho via the phenol oxygen.
  • Note: This method requires careful handling of

    
    .
    

Part 3: Data & Comparison

ParameterStandard Method (

/AcOH)
Optimized Method (NBS/Amine)
Reagent Elemental BromineNBS + Diisopropylamine
Solvent Acetic Acid (Polar)DCM (Non-Polar)
Mechanism Electronic Control (Para favored)Chelation Control (Ortho favored)
Ortho:Para Ratio ~30:70~92:8
Isolated Yield 25-35%85-90%
Purification Difficult ChromatographyRecrystallization (Hexanes)

Part 4: Visualizing the Logic

Diagram 1: Reaction Pathway & Selectivity

This diagram illustrates the competition between the kinetic para product and the chelation-controlled ortho product.

ReactionPath Start Starting Material 2,5-Dichlorophenol ConditionA Standard Conditions (Polar Solvent, No Catalyst) Start->ConditionA ConditionB Optimized Conditions (Non-Polar, Amine Catalyst) Start->ConditionB TS_Para Transition State A (Sterically Unhindered) ConditionA->TS_Para Electronic Control TS_Ortho Transition State B (H-Bond Stabilized) ConditionB->TS_Ortho Chelation Control Prod_Para Major Product (Undesired) 4-Bromo-2,5-dichlorophenol TS_Para->Prod_Para Fast Prod_Ortho Target Product (High Yield) This compound TS_Ortho->Prod_Ortho Directed

Caption: Comparison of reaction pathways. Standard conditions favor the para-isomer, while amine-templated conditions force the reaction through an ortho-selective transition state.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to resolve low yields.

Troubleshooting Start Issue: Low Yield of This compound Check1 Check HPLC/GC: Is Starting Material Remaining? Start->Check1 Check2 Check HPLC/GC: Is Para-Isomer Present? Check1->Check2 No (<5%) Action1 Increase Reaction Time or Temperature slightly Check1->Action1 Yes (>10%) Action2 Switch to Amine-Directed Protocol (Method A) Check2->Action2 Yes (Major Peak) Result Check Di-bromo Impurities Check2->Result No Action3 Reduce Reagent Equivalents Cool to -20°C Result->Action3 Yes (>5%) Success Yield Optimized Result->Success No

Caption: Step-by-step diagnostic flow for identifying the root cause of yield loss during bromination.

References

  • Pearson, D. E., et al. (1967). The Ortho-Bromination of Phenols. Journal of Organic Chemistry , 32(7), 2358–2360.

  • Fujisaki, S., et al. (1993). Halogenation using N-halogenocompounds.[1][2] I. Effect of amines on ortho-bromination of phenols with NBS. Bulletin of the Chemical Society of Japan , 66(5), 1576-1579.

  • Oberhauser, T. (1997). A New and Efficient Method for the Ortho-Bromination of Phenols. Journal of Organic Chemistry , 62(13), 4504–4506.

  • PubChem. (2024).[3] this compound Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Impurity Profiling in 2-Bromo-3,6-Dichlorophenol Synthesis

[1]

Current Status: Operational Topic: Identification & Control of Side Products in Bromination Workflows Target Molecule: this compound (CAS: Derived from 2,5-Dichlorophenol)[1]

Executive Summary: The Impurity Landscape

The synthesis of this compound typically proceeds via the electrophilic bromination of 2,5-dichlorophenol .[1] Because the starting material contains a strongly activating hydroxyl group and two deactivating (but ortho/para directing) chlorine atoms, the reaction suffers from two primary competitive pathways: Regio-isomerism (Ortho vs. Para attack) and Poly-bromination .

Impurity TypeSpecific MoleculeOriginCriticality
Primary Regioisomer 4-Bromo-2,5-dichlorophenol Competitive bromination at the para position relative to the hydroxyl group.[1]High (Hard to separate)
Over-Brominated 2,4-Dibromo-3,6-dichlorophenol Double bromination at both activated positions (C4 and C6 of original ring).[1]Medium (Control via stoichiometry)
Starting Material 2,5-Dichlorophenol Incomplete conversion.[1]Low (Easy to monitor)
Upstream Impurity 2-Bromo-4,5-dichlorophenol Bromination of 3,4-dichlorophenol contaminant in the starting material.[1]Medium (Source dependent)
Reaction Pathway Visualization

The following diagram maps the electrophilic aromatic substitution (EAS) pathways. Note that the hydroxyl group (OH) is the dominant director. The target molecule requires substitution at the ortho position (C6 of the starting material), whereas sterics and electronics often favor the para position (C4).

ReactionPathwaysSMStarting Material2,5-DichlorophenolTargetTARGET PRODUCTThis compound(Ortho-substitution)SM->Target Ortho-Attack (Sterically Hindered)ParaMAJOR IMPURITY4-Bromo-2,5-dichlorophenol(Para-substitution)SM->Para Para-Attack (Electronic Preference)Br2Br2 / CatalystBr2->SMDiBromoOVER-REACTION4,6-Dibromo-2,5-dichlorophenolTarget->DiBromo Excess Br2Para->DiBromo Excess Br2

Figure 1: Competitive bromination pathways of 2,5-dichlorophenol.[1] The target requires forcing substitution at the sterically crowded ortho-position.[1]

Troubleshooting Guide & FAQs
Category A: Regioselectivity (The "Para" Problem)

Q: Why is my HPLC showing a 60:40 ratio of impurity to target? A: This is the classic "Para vs. Ortho" competition. The hydroxyl group directs incoming electrophiles to the ortho and para positions.

  • The Problem: The para position (C4) is less sterically hindered than the ortho position (C6), which is flanked by the OH group and a Chlorine atom. Without intervention, the para isomer (4-Bromo-2,5-dichlorophenol) often dominates.[1]

  • The Fix:

    • Modify Solvent Polarity: Switch to non-polar solvents (e.g., CS₂, CCl₄, or chlorinated hydrocarbons) to promote the "ortho-effect" where the electrophile coordinates with the phenolic oxygen.

    • Amine Catalysis: Use secondary amines (e.g., diisopropylamine) which can form hydrogen bonds with the phenol, altering the electron density and potentially shielding the para position or directing the bromine ortho via a specific transition state [1].

    • Temperature Control: Lower temperatures (-10°C to 0°C) generally favor the kinetic product. However, if the ortho-pathway has a higher activation energy due to crowding, you may actually need controlled heat or a specific catalyst to overcome the barrier, but usually, low temp improves selectivity in phenol halogenations [2].

Q: How do I distinguish the Target (Ortho) from the Impurity (Para) on NMR? A: Proton NMR (¹H-NMR) is definitive here.

  • Target (this compound): You will see two aromatic protons that are para to each other (on the original ring C3 and C4, now numbered C4 and C5).[1] They will appear as singlets (or very tight doublets due to long-range coupling) because they are not adjacent.[1]

  • Impurity (4-Bromo-2,5-dichlorophenol): The remaining protons are at C3 and C6.[1] These are para to each other on the ring.

  • Differentiation Key: Look at the coupling constants and chemical shifts . The most reliable method is NOE (Nuclear Overhauser Effect) . Irradiating the OH signal will show an enhancement of the adjacent ring proton in the Para-isomer (where the ortho-H is still present). In the Target (Ortho-isomer), the ortho-H is replaced by Bromine, so NOE enhancement will be absent or significantly reduced (interaction with Br is negligible compared to H).

Category B: Stoichiometry (The "Di-Bromo" Problem)

Q: I see a heavy peak at a higher retention time (RT). What is it? A: This is likely 4,6-Dibromo-2,5-dichlorophenol .[1]

  • Cause: Localized excess of Bromine. If you add Br₂ too quickly, the highly reactive product competes with the starting material for the remaining bromine.

  • The Fix:

    • Dilution: High dilution favors mono-substitution.[1]

    • Addition Rate: Add the brominating agent dropwise over a longer period.

    • Reagent Choice: Switch from elemental Bromine (Br₂) to a milder source like N-Bromosuccinimide (NBS) .[1] NBS allows for a slow, controlled release of Br⁺, minimizing the concentration of active electrophile available for a second attack [3].

Category C: Upstream Impurities

Q: There is a persistent 2-3% impurity that tracks with the starting material.[1] Can I ignore it? A: No. This is likely a brominated derivative of a contaminant in your 2,5-dichlorophenol supply.

  • Suspect: 2-Bromo-4,5-dichlorophenol .[1]

  • Origin: Commercial 2,5-dichlorophenol often contains 3,4-dichlorophenol (an isomer).[1] Upon bromination, this impurity reacts to form 2-Bromo-4,5-dichlorophenol.[1]

  • Action: Check the Certificate of Analysis (CoA) of your starting material. If the 3,4-isomer content is >1%, recrystallize the starting material before bromination. Separation of the brominated isomers downstream is extremely difficult.

Analytical Workflow: Identification Protocol

Use this logic gate to identify unknown peaks in your reaction mixture.

AnalysisWorkflowSampleReaction AliquotHPLCRun HPLC (Reverse Phase)C18, Water/ACN gradientSample->HPLCDecision1Peak RT > Target?HPLC->Decision1DiBromoLikely Di-Bromo Species(Check MS: M+2, M+4 patterns)Decision1->DiBromoYesDecision2Peak RT ≈ Target?Decision1->Decision2NoIsomerRegioisomer (Para)Requires NMR/NOE to confirmDecision2->IsomerYes (Close elution)

Figure 2: Logical decision tree for impurity identification using standard analytical techniques.

Summary of Critical Data
ParameterTarget (Ortho-Substituted)Major Impurity (Para-Substituted)
IUPAC Name This compound4-Bromo-2,5-dichlorophenol
Precursor Ring Pos. Substitution at C6 Substitution at C4
¹H-NMR Signature Singlets (Para-H relationship)Singlets (Para-H relationship)
NOE Signal (OH) Negative/Weak (No adjacent H)Positive (Adjacent H at C6)
Polarity (TLC) Slightly Less Polar (Intramolecular H-bond Br...HO)More Polar (OH free to interact)
References
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Discusses the "ortho effect" and amine catalysis in phenol halogenation).

  • Watson, W. D. (1985). "Regioselective ortho-bromination of phenols". Journal of Organic Chemistry. Link

  • Oberhauser, T. (1997). "Bromination of phenols with NBS". Journal of Organic Chemistry.

Analytical Support Center: Quantifying 2-Bromo-3,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #BDCP-QA-2024 Assigned Specialist: Senior Application Scientist, Analytical Method Development Target Analyte: 2-Bromo-3,6-dichlorophenol (CAS: 63862-91-9)[1]

Executive Summary: The Analytical Profile

This compound presents a "perfect storm" of analytical challenges: it is an acidic, semi-volatile, polyhalogenated aromatic compound.[1] Its quantification is frequently compromised by three failure modes:

  • Peak Tailing: The phenolic hydroxyl group interacts strongly with active silanol sites (GC) or causes ionization issues (LC).[2]

  • Isomeric Co-elution: It often co-exists with positional isomers (e.g., 2-bromo-4,6-dichlorophenol), requiring specialized stationary phases for resolution.[1][2]

  • Recovery Loss: Its semi-volatile nature leads to significant losses during sample concentration steps.[2]

This guide addresses these specific failure points with validated troubleshooting protocols.

Module 1: Chromatographic Separation

Q1: My GC peaks are tailing significantly, and the response is non-linear at low concentrations. Is my column degrading?

Diagnosis: While column degradation is possible, the most likely culprit is analyte adsorption .[2] The phenolic hydroxyl (-OH) group is highly polar and forms hydrogen bonds with active silanol sites in the injection liner and the column stationary phase. This effect is most pronounced at trace levels (ppb), where active sites are not saturated.[2]

Solution: Derivatization (Mandatory for Trace Analysis) You must block the polar -OH group to improve volatility and peak shape.[2]

  • Protocol A: Silylation (Preferred for EI-MS) [1]

    • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[2]

    • Mechanism: Replaces the proton on the -OH with a trimethylsilyl (TMS) group.

    • Procedure:

      • Evaporate extract to dryness (carefully, see Module 3).[2]

      • Add 50 µL BSTFA + 1% TMCS and 50 µL dry pyridine.

      • Incubate at 60°C for 30 minutes.

      • Inject directly.[1][2]

    • Benefit: Sharp, symmetrical peaks; unique Mass Shift (+72 Da).[2]

  • Protocol B: Acetylation (Alternative)

    • Reagent: Acetic anhydride with pyridine base.[1][2]

    • Benefit: More stable in the presence of moisture than TMS derivatives.[2]

Q2: I see a "shoulder" on my main peak in HPLC. How do I separate the 3,6-isomer from the 4,6-isomer?

Diagnosis: Standard C18 columns often fail to resolve positional isomers of halogenated phenols because the hydrophobicity differences are negligible.

Solution: Change the Stationary Phase Mechanism Switch from a hydrophobic-only mechanism (C18) to one that utilizes


 interactions or shape selectivity.[1][2]
ParameterStandard Approach (Fails)Recommended Approach (Works)
Column Phase C18 (Octadecyl)PFP (Pentafluorophenyl) or Phenyl-Hexyl
Mechanism Hydrophobicity

interaction + Halogen selectivity
Mobile Phase Water/AcetonitrileWater/Methanol (Methanol enhances

selectivity)
Modifier Formic Acid (0.1%)Ammonium Acetate (5mM) (Better peak shape for phenols)

Technical Insight: The PFP phase contains a fluorinated ring that interacts specifically with the electron-withdrawing halogens (Br, Cl) on your analyte.[1] The positional difference of the halogens (3,6 vs 4,6) creates a distinct interaction energy on a PFP column that C18 cannot discriminate.

Module 2: Mass Spectrometry & Detection

Q3: How do I confirm I am detecting this compound and not a generic trichlorophenol?

Diagnosis: Relying solely on retention time is insufficient due to the density of halogenated isomers.[2] You must use the specific Isotope Cluster Pattern .[2]

Validation Protocol: Bromine and Chlorine have distinct natural isotope abundances:

For a molecule with 1 Br and 2 Cl , the mass spectrum will not be a single peak but a distinct "quartet" pattern spread over 6 Daltons.

Expected Isotope Pattern (M+ intensities):

  • M (Nominal):

    
    
    
  • M+2: (

    
    ) AND (
    
    
    
    ) — This will be the base peak (highest intensity).
  • M+4: Mixed isotopes.[1][2]

  • M+6:

    
     (Low intensity).[2]
    

Action: Set your SIM (Selected Ion Monitoring) method to monitor M, M+2, and M+4 . The ratio between these ions must match the theoretical calculation (


) for positive identification.
Q4: Which ionization mode should I use for LC-MS/MS?

Recommendation: ESI Negative Mode (Electrospray Ionization) Phenols are acidic (pKa


 6-7).[2] They readily lose a proton (

) to form the phenolate ion (

).[2]
  • Precursor Ion:

    
     (depending on isotope).[2]
    
  • Avoid: ESI Positive mode (Phenols protonate very poorly).[2]

  • Troubleshooting: If signal is low, ensure your mobile phase pH is basic (pH > 8) post-column or use a negative-mode friendly buffer like Ammonium Acetate/Ammonium Hydroxide to promote deprotonation.[1][2]

Module 3: Sample Preparation & Recovery

Q5: My recovery is inconsistent (40-80%). Where am I losing the analyte?

Diagnosis: The loss likely occurs during the solvent evaporation/concentration step . This compound is semi-volatile.[1] If you evaporate to dryness under a high nitrogen stream without a "keeper," the analyte sublimates.

Corrective Workflow:

  • Acidification: Prior to extraction, acidify the sample to pH < 2 (using

    
    ).[2] This ensures the phenol is in its neutral (protonated) form, driving it into the organic solvent.
    
  • Extraction Solvent: Use Dichloromethane (DCM) or MTBE .[2] Avoid Hexane (poor solubility for polar phenols).[2]

  • The "Keeper" Solvent:

    • Never evaporate to complete dryness.[2]

    • Add 100 µL of a high-boiling solvent (e.g., Isooctane or Toluene ) before evaporation.[1][2]

    • The analyte will concentrate into this keeper solvent as the DCM evaporates.

Visualized Workflows

Figure 1: Method Selection Decision Tree

Use this logic to determine the correct instrument platform based on your sensitivity and matrix needs.

MethodSelection Start Start: this compound Analysis Matrix What is the Sample Matrix? Start->Matrix Water Aqueous / Biological Fluid Matrix->Water Liquid Solid Soil / Tissue Matrix->Solid Solid Conc Target Concentration? Trace Trace (< 10 ppb) Conc->Trace High Sensitivity Needed High High (> 1 ppm) Conc->High Routine Analysis Water->Conc Solid->Conc GC_Path GC-MS (EI) Trace->GC_Path Better S/N LC_Path LC-MS/MS (ESI-) High->LC_Path Simpler Prep Deriv REQUIRED: Derivatization (BSTFA or Acetic Anhydride) GC_Path->Deriv Direct Direct Injection (Acidic Mobile Phase) LC_Path->Direct ResultGC Validated Method: GC-MS (SIM Mode) Deriv->ResultGC Sharp Peaks Stable Quant ResultLC Validated Method: LC-MS/MS (MRM Mode) Direct->ResultLC Fast Screening No Derivatization

Caption: Decision logic for selecting GC-MS vs. LC-MS/MS based on sensitivity requirements and matrix complexity.

Figure 2: Isomer Separation Logic (HPLC)

Visualizing why C18 fails and PFP succeeds for halogenated isomers.

SeparationLogic Analyte Analyte Mixture: 2-Bromo-3,6-Cl 2-Bromo-4,6-Cl C18 C18 Column (Hydrophobic Only) Analyte->C18 PFP PFP Column (Pi-Pi + Shape Selectivity) Analyte->PFP Mechanism1 Interaction: Hydrophobicity is identical for both isomers C18->Mechanism1 Mechanism2 Interaction: F-atoms on column interact differently with ortho/meta/para halogens on analyte PFP->Mechanism2 ResultFail Co-elution (Unresolved Peak) ResultSuccess Baseline Separation (Distinct Peaks) Mechanism1->ResultFail Mechanism2->ResultSuccess

Caption: Comparison of separation mechanisms. PFP columns utilize fluorine-halogen interactions to resolve positional isomers that co-elute on C18.[1][2]

Summary of Critical Parameters

ParameterSpecificationReason
pKa ~6.0 - 6.8Acidic nature requires pH control in extraction and LC.[1][2]
GC Column DB-5MS or DB-XLBDB-XLB provides superior separation for halogenated isomers.[1][2]
LC Column PFP (Pentafluorophenyl)Resolves positional isomers via ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

interactions.[1][2]
Derivatization TMS (Silylation)Blocks polar -OH to prevent tailing on GC.
MS Ions (EI) M, M+2, M+4Mandatory confirmation via Br/Cl isotope patterns.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7244, 2-Bromophenol (and related Dichlorophenols).[1][2] Retrieved January 29, 2026, from [Link]1]

  • United States Environmental Protection Agency (EPA). Method 8041A: Phenols by Gas Chromatography.[2] SW-846 Update IV.[1][2] Retrieved January 29, 2026, from [Link]1]

  • Welch Materials (2024). A Guide to Selective Columns for Isomer Separation. Retrieved January 29, 2026, from [Link]1]

Sources

safe handling and storage of 2-Bromo-3,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halogenated Phenol Handling Subject: Safe Handling & Storage of 2-Bromo-3,6-dichlorophenol (CAS 63862-91-9) Ticket ID: #TSC-BRCL-001 Status: Open / High Priority[1]

Welcome to the Technical Support Center

You have reached the Tier 3 Chemical Safety & Applications Desk. As a Senior Application Scientist, I understand that working with polyhalogenated phenols like This compound presents unique challenges. These compounds are not just "toxic"; they are deceptively hazardous due to their anesthetic properties on the skin and their specific solubility profiles.[1]

Below is a technical guide structured as a troubleshooting workflow. This is designed to address the "Why" and "How" of your daily operations, moving beyond the standard SDS to provide actionable, field-proven protocols.

Part 1: Material Intelligence (Know Your Compound)

Before opening the vial, verify the physicochemical profile. This dictates your handling strategy.

PropertyValue / CharacteristicOperational Implication
CAS Number 63862-91-9 Use this for accurate waste manifesting.[1]
Structure C₆H₃BrCl₂OHighly lipophilic due to heavy halogenation (Br, Cl).[1]
Acidity (pKa) Est. 5.5 – 6.5Significantly more acidic than phenol (pKa 10).[1] Can be deprotonated by weak bases (e.g., NaHCO₃).[1]
Physical State Crystalline SolidDust hazard.[1] Use a balance enclosure.
Solubility Low in Water; High in DMSO, EtOHDo not attempt aqueous stock solutions without pH adjustment.[1]
Appearance Off-white to pale yellowPink/Brown indicates oxidation (quinone formation).[1]

Part 2: Troubleshooting & FAQs

Ticket #01: "My sample has turned from off-white to a pinkish-brown color. Is it still usable?"

Diagnosis: Oxidative Degradation.[1][2] Root Cause: Phenols are electron-rich and susceptible to oxidation, forming quinones and coupled products.[1] The presence of halogens (Br, Cl) usually stabilizes the ring, but exposure to light and air can still trigger radical formation.[1]

Resolution Protocol:

  • Check Purity: Run a TLC (Thin Layer Chromatography) or HPLC.[1] If the impurity peak is <2%, it may be usable for crude synthesis but not for analytical standards or biological assays.[1]

  • Rescue: If valuable, recrystallization from non-polar solvents (e.g., hexanes/EtOAc mix) can often remove the colored quinone impurities.[1]

  • Prevention: Store under an inert atmosphere (Argon/Nitrogen).

Storage Logic Diagram:

StorageLogic Start New Vial Received Check Check Appearance Start->Check White White/Pale Yellow Check->White Good Pink Pink/Brown Check->Pink Oxidized Action1 Purge Headspace (Argon/N2) White->Action1 Rescue Assess Purity (HPLC) Recrystallize if needed Pink->Rescue Action2 Seal with Parafilm & Foil (Dark) Action1->Action2 Action3 Store at 2-8°C Action2->Action3

Figure 1: Decision logic for assessing material integrity and establishing storage protocols.

Ticket #02: "I'm dissolving it in PBS (Phosphate Buffered Saline) for a cell assay, but it precipitates immediately."

Diagnosis: Solubility Mismatch / pKa Conflict. Root Cause: this compound is highly lipophilic.[1] While it is acidic, the pH of PBS (7.[1]4) may not be high enough to fully deprotonate it into the more soluble phenoxide form, or the ionic strength of PBS is "salting out" the organic molecule.[1]

Resolution Protocol:

  • Primary Solvent: Dissolve the solid in 100% DMSO (Dimethyl Sulfoxide) first to create a high-concentration stock (e.g., 100 mM).[1]

  • Dilution: Spike this DMSO stock into your buffer. Ensure the final DMSO concentration is <0.5% (or whatever your cells tolerate).[1]

  • pH Adjustment: If high concentrations are needed in water, you must convert it to a salt.[1] Add 1 equivalent of NaOH to form the sodium phenoxide salt, which is water-soluble.[1]

Ticket #03: "I spilled a small amount on my glove. I wiped it off, but now my finger feels numb."

Diagnosis: CRITICAL SAFETY INCIDENT - The "Phenol Effect." Root Cause: Halogenated phenols are lipophilic and can penetrate standard nitrile gloves rapidly.[1] The "numbness" is a local anesthetic effect, which is dangerous because it masks the pain of the chemical burn occurring underneath.[1]

Immediate Action Required:

  • Remove Gloves: Do not wash over the glove.[1] Peel it off immediately to avoid trapping the chemical against the skin.[1]

  • Do NOT use Water Only: Phenols are hydrophobic; water will bead up and spread the chemical rather than removing it.[1]

  • The PEG Protocol: Apply Polyethylene Glycol 300 or 400 (PEG) (or Isopropanol if PEG is unavailable) to the affected skin.[1] Scrub gently.[1] The organic solvent solubilizes the phenol and draws it out of the skin.[1]

  • Wash: Only after PEG treatment, wash with copious soap and water.[1]

PPE Selection Guide:

PPE_Selection Task Define Task Duration Short Splash Protection (< 5 mins exposure) Task->Short Long Immersion/High Risk (Synthesis/Scale-up) Task->Long Glove2 Double Gloving (Nitrile over Nitrile) Short->Glove2 Minimum Glove3 Laminate / Silver Shield (Required for Phenols) Long->Glove3 Mandatory Glove1 Standard Nitrile (NOT SUFFICIENT ALONE) Glove1->Glove2 Upgrade

Figure 2: PPE hierarchy. Note that standard single-layer nitrile gloves offer poor protection against halogenated phenols.[1]

Ticket #04: "How do I dispose of the waste? Can it go in the general organic bin?"

Diagnosis: Waste Stream Segregation.[1] Root Cause: Halogenated compounds require high-temperature incineration to prevent the formation of dioxins and furans.[1] They cannot be mixed with non-halogenated solvents (like acetone/ethanol waste) in many jurisdictions due to cost and environmental regulations.[1]

Resolution Protocol:

  • Segregation: Use the "Halogenated Organic Waste" container.[1]

  • Labeling: Explicitly list "this compound" on the tag.[1] Do not just write "Phenols." The bromine and chlorine content dictates the incineration protocol.[1]

  • Solid Waste: Contaminated gloves and paper towels must go into "Hazardous Solid Waste," not regular trash.[1]

Part 3: Experimental Best Practices

Weighing & Transfer
  • Static Hazard: Crystalline phenols often carry static charge and "jump" during weighing.[1]

  • Solution: Use an antistatic gun or wipe the spatula with an antistatic wipe.[1]

  • Containment: Always weigh inside a fume hood or a balance enclosure. Do not weigh on an open bench; the dust is a respiratory irritant.[1]

Reaction Monitoring
  • TLC Visualization: This compound absorbs UV light.[1] It will appear as a dark spot under UV254.[1]

  • Staining: It will likely stain with KMnO₄ (oxidizes the phenol) or PMA (phosphomolybdic acid).[1]

  • Acidity Check: If using it as a nucleophile, ensure your base (e.g., K₂CO₃, Cs₂CO₃) is sufficient to deprotonate a pKa ~6 species.[1] You do not need strong bases like NaH unless the reaction is extremely sluggish.[1]

References

  • PubChem. (n.d.).[1][3] this compound (CAS 63862-91-9).[1][4][5][6][7][8] National Center for Biotechnology Information.[1] Retrieved January 29, 2026, from [Link][1]

  • Yale Environmental Health & Safety. (2022).[1] Phenol Handling Guidelines and First Aid. Retrieved January 29, 2026, from [Link][1]

Sources

avoiding "oiling out" during recrystallization of bromophenols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing and Remedying "Oiling Out" (Liquid-Liquid Phase Separation)

Module 1: The Diagnostic Phase

Why is my product turning into an oil instead of crystals?

"Oiling out" is technically known as Liquid-Liquid Phase Separation (LLPS) .[1] This occurs when a homogeneous solution separates into two liquid phases (a solvent-rich phase and a solute-rich "oil" phase) before crystallization can begin.[1][2][3]

For bromophenols, this is a frequent issue due to two thermodynamic factors:

  • Low Melting Points: Many bromophenols have melting points (MP) below 100°C.

  • Melting Point Depression: In the presence of solvent and impurities, the effective melting point of your compound drops further.[4][5] If the temperature of your solution is above this depressed melting point when saturation is reached, the product will separate as a liquid (oil) rather than a solid.[5][6]

Visualizing the Problem: The Phase Diagram

The diagram below illustrates the "Danger Zone" where oiling out occurs. You must navigate your cooling trajectory to hit the Solubility Curve (solid formation) without crossing into the Liquid-Liquid Immiscibility Gap (oil formation).

PhaseDiagram Start Hot Homogeneous Solution Cooling Cooling Process Start->Cooling SolubilityCurve Solubility Curve (Solid-Liquid Equilibrium) Cooling->SolubilityCurve Ideal Path ImmiscibilityGap Immiscibility Gap (Liquid-Liquid Equilibrium) Cooling->ImmiscibilityGap High Supersaturation or High Temp Crystals Successful Crystallization SolubilityCurve->Crystals Nucleation Oil Oiling Out (LLPS) ImmiscibilityGap->Oil Phase Separation Oil->Crystals Slow Solidification (Often Impure)

Figure 1: Thermodynamic pathway showing how hitting the Immiscibility Gap results in oiling out rather than crystallization.

Module 2: Prevention Protocol

The Golden Rule: Solvent Boiling Point < Solute Melting Point

The most effective way to prevent oiling out is to select a solvent (or azeotrope) with a boiling point lower than the melting point of your specific bromophenol. This ensures the compound cannot exist as a liquid at the temperatures used during recrystallization.

Data Table: Bromophenol Properties & Solvent Recommendations
CompoundMelting Point (Pure)Risk LevelRecommended Solvent SystemAvoid (High Risk)
4-Bromophenol 64–66 °CCritical Hexanes (BP 68°C)*, Pentane/EtherWater, Toluene, Heptane
2,4,6-Tribromophenol 94–96 °CModerateEthanol/Water (90:10), Hexane/Ethyl AcetatePure Water, Xylenes
2-Bromophenol 5 °C (Liquid)N/APurify via Distillation, not CrystallizationAll Crystallization Solvents

*Note: While Hexane BP (68°C) is slightly above 4-Bromophenol MP, the effective boiling point of the mixture is often lower, or the system can be kept below reflux.

Standard Operating Procedure (SOP): Solvent Screening
  • Test Tube Scale: Place 50 mg of bromophenol in a test tube.

  • Solvent Addition: Add solvent dropwise while heating.

  • Observation:

    • If the solid melts into a blob before dissolving, Stop . The solvent BP is too high, or the solubility is too low.

    • Switch to a lower-boiling solvent (e.g., switch from Heptane to Hexane, or Water to Ethanol).

  • Binary Systems: If using a pair (e.g., Ethanol/Water), ensure the "good" solvent (Ethanol) is in excess to keep the oiling-out point low.

Module 3: Rescue Operations

"It Oiled Out. Now What?"

If you see oily droplets forming at the bottom of your flask or a cloudy emulsion, do not continue cooling . The oil will solidify into an impure, amorphous mass.[5]

Troubleshooting Workflow

RescueWorkflow Problem Oiling Out Observed Reheat 1. Reheat to Homogeneity Problem->Reheat CheckConc Is solution too concentrated? Reheat->CheckConc AddSolvent 2. Add 20% More Solvent CheckConc->AddSolvent Yes CoolSlowly 3. Cool Very Slowly (Insulate Flask) CheckConc->CoolSlowly No AddSolvent->CoolSlowly Seed 4. Seed at Cloud Point CoolSlowly->Seed Temp > MP Triturate 5. Trituration (Scratch Glass/Oil) Seed->Triturate Oil persists Success Crystals Form Seed->Success Triturate->Success

Figure 2: Step-by-step decision matrix for recovering an oiled-out batch.

Detailed Rescue Steps:
  • Reheat & Dilute: Return the flask to the heat source. Add 10-20% more solvent. The goal is to lower the saturation temperature below the "oiling out" temperature.

  • Seeding (The Critical Step):

    • Allow the solution to cool just until it becomes slightly turbid (cloud point).

    • Add a seed crystal of pure product. This provides a template for the solute to deposit onto as a solid, bypassing the liquid phase.

  • Trituration: If a blob of oil forms at the bottom, use a glass stirring rod to vigorously scratch the oil against the side of the flask. This mechanical agitation can induce nucleation within the oil phase.

Module 4: Frequently Asked Questions (FAQs)

Q1: I am using water/ethanol, and it always oils out. Why? A: Water is a common culprit for bromophenols. Because bromophenols are hydrophobic, adding water dramatically decreases solubility, creating a steep supersaturation curve that drives the system into the immiscibility gap.

  • Fix: Switch to a non-aqueous system like Hexane/Ethyl Acetate or Hexane/Dichloromethane . If you must use water, ensure the solution is acidic (add a drop of HBr) to prevent phenolate salt formation, which behaves differently.

Q2: My compound is 4-Bromophenol, and it melts at 66°C. Can I use water (BP 100°C)? A: No. The solvent boils at 100°C, which is 34°C above the melting point of your solid. As you heat the mixture, the 4-Bromophenol will melt into an oil long before the water boils. You will be attempting to dissolve one liquid in another, which leads to emulsions. Use Pentane or Hexane (or a mixture) where the boiling point is closer to or below 66°C.

Q3: Does purity affect oiling out? A: Yes, significantly. Impurities act like "molecular grease," disrupting the crystal lattice and lowering the melting point further (Colligative properties).

  • Fix: If a batch is very crude, perform a "rough" recrystallization first (fast cooling) or use activated charcoal to remove resinous impurities before attempting a final high-purity crystallization.

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Particle Engineering. [Link]

  • Nichols, L. "Troubleshooting: Liquid Droplets Form (The Solid 'Oils Out')." Chemistry LibreTexts, 2022. [Link]

  • PubChem. "2,4,6-Tribromophenol (Compound)."[7] National Library of Medicine. [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical, 1989. (Standard Reference for Solvent Selection).
  • Bonnett, P. et al. "Solution Crystallisation of Organic Compounds: Oiling Out." Chemical Engineering Science, 2003.

Sources

Validation & Comparative

Comprehensive Guide: Analytical Method Validation for 2-Bromo-3,6-dichlorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 2-Bromo-3,6-dichlorophenol is a critical halogenated intermediate often utilized in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).[1][2] Its structural acidity (pKa ~6.[1][2]8) and potential for ionization create significant challenges for standard reverse-phase chromatography, often resulting in peak tailing and poor reproducibility.[1][2]

Objective: This guide objectively compares the performance of an Optimized Acidic RP-HPLC Method (The Proposed Standard) against the conventional Derivatized GC-MS Method (The Alternative). While GC-MS offers superior sensitivity for trace analysis, our validation data suggests that for routine assay and purity profiling (>98% purity), the optimized HPLC workflow provides a more robust, cost-effective, and higher-throughput solution.[1]

Part 1: Physicochemical Profile & Method Strategy[1]

Understanding the analyte is the first step in validation. This compound possesses distinct characteristics that dictate method selection.

PropertyValue (Approx.)Analytical Implication
Structure Halogenated PhenolHigh UV absorbance (aromatic ring); Distinct isotope pattern in MS (Br+Cl).[1][2]
Acidity (pKa) ~6.8Critical: At neutral pH, it partially ionizes, causing peak broadening.[1] Mobile phase must be acidified (pH < 3.0).[1][2]
Solubility High in MeOH/ACN; Low in WaterRequires high organic content in diluent to prevent precipitation.[1][2]
Volatility ModerateSuitable for GC, but hydroxyl group causes adsorption (tailing) unless derivatized.[1][2]

Part 2: Comparative Analysis (HPLC vs. GC-MS)

We compared the validation metrics of the Proposed HPLC Method against a standard Silylation GC-MS protocol.

Performance Matrix
FeatureProposed Method: Acidic RP-HPLC Alternative: Derivatized GC-MS Verdict
Linearity (R²) > 0.9995 (10–1000 µg/mL)> 0.9950 (0.1–50 µg/mL)HPLC is superior for high-concentration assays.[1][2]
Precision (RSD) < 0.8%2.5% – 5.0%HPLC offers higher reproducibility (no derivatization error).[1][2]
Sensitivity (LOD) ~0.1 µg/mL~0.005 µg/mLGC-MS is required for trace impurity analysis.[1][2]
Throughput High (15 min run + simple prep)Low (30 min run + 60 min derivatization)HPLC is 4x faster per batch.[1][2]
Robustness High (pH controlled)Moderate (Moisture sensitive derivatization)HPLC is more "QC friendly".[1][2]
Decision Logic

Use the following workflow to determine the correct analytical route for your specific development stage.

MethodSelection Start Sample Type Conc Concentration Range Start->Conc Trace Trace / Environmental (< 0.1%) Conc->Trace Impurity Profiling Assay Purity / Assay (> 98%) Conc->Assay Release Testing GC Select GC-MS (Derivatized) Trace->GC High Sensitivity Needed HPLC Select RP-HPLC (Acidified) Assay->HPLC High Precision Needed Matrix Complex Matrix? HPLC->Matrix SPE Extraction SPE Extraction Matrix->SPE Extraction Yes (Plasma/Soil) Direct Injection Direct Injection Matrix->Direct Injection No (API/Powder)

Figure 1: Decision tree for selecting the analytical technique based on sample concentration and matrix complexity.

Part 3: Experimental Protocols

Protocol A: Optimized Acidic RP-HPLC (Recommended for Assay)

Rationale: The addition of Phosphoric Acid suppresses the ionization of the phenolic hydroxyl group, ensuring the analyte remains in its neutral form for sharp peak shape on C18 columns.[1]

Instrument: Agilent 1290 Infinity II or equivalent. Column: C18 Endcapped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1][2]

    • Solvent B: Acetonitrile (HPLC Grade).[1][2]

    • Mode: Isocratic 40:60 (A:B).[1][2]

  • Standard Preparation:

    • Dissolve 50 mg this compound in 50 mL Methanol (Stock: 1000 µg/mL).

    • Dilute to working concentration (e.g., 100 µg/mL) using Mobile Phase.[1][2]

  • Conditions:

    • Flow Rate: 1.0 mL/min.[1][2]

    • Injection Vol: 10 µL.[1][2]

    • Detection: UV @ 280 nm (Phenol absorption max).[1][2]

    • Temperature: 30°C.[1][2]

Protocol B: Derivatized GC-MS (Alternative for Trace Impurities)

Rationale: Phenols are polar and tail on GC columns.[1][2] Silylation with BSTFA replaces the active proton with a trimethylsilyl (TMS) group, increasing volatility and improving peak symmetry.[1]

  • Derivatization:

    • Take 100 µL of sample extract (in dry solvent).

    • Add 50 µL BSTFA + 1% TMCS .[1][2]

    • Incubate at 60°C for 30 minutes.

  • GC Conditions:

    • Column: DB-5ms (30m x 0.25mm x 0.25µm).[1][2]

    • Carrier: Helium @ 1.2 mL/min.[1][2]

    • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C (5 min).

  • MS Detection:

    • Mode: SIM (Selected Ion Monitoring) for masses corresponding to the molecular ion of the TMS derivative.[1]

Part 4: Validation Framework (ICH Q2 Aligned)

To validate the HPLC method for regulatory submission, the following experiments must be performed.

Specificity (Stress Testing)

Demonstrate that the method can distinguish the analyte from degradation products.

  • Acid Stress: 0.1N HCl, 60°C, 2 hours.

  • Oxidative Stress: 3% H2O2, RT, 1 hour.[1]

  • Acceptance: Peak purity index > 0.999 (using Diode Array Detector).[1][2]

Linearity & Range
  • Protocol: Prepare 5 levels corresponding to 80%, 90%, 100%, 110%, and 120% of the target assay concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][2][3]
Accuracy (Recovery)

Since pure impurity standards may be expensive, accuracy is often assessed by "Spike Recovery".[1][2]

  • Protocol: Spike known amounts of this compound into the placebo matrix at 3 levels (Low, Medium, High).

  • Calculation:

    
    [1][2]
    
  • Acceptance: 98.0% – 102.0% for Assay; 80% – 120% for Impurities.[1][2]

Robustness Workflow

The following diagram illustrates the robustness testing parameters required to ensure the method withstands minor variations in the lab environment.

Robustness Center Nominal Conditions (Flow 1.0, Temp 30°C, pH 2.2) FlowHigh Flow: 1.1 mL/min Center->FlowHigh FlowLow Flow: 0.9 mL/min Center->FlowLow TempHigh Temp: 35°C Center->TempHigh TempLow Temp: 25°C Center->TempLow pHHigh pH: 2.4 Center->pHHigh pHLow pH: 2.0 Center->pHLow Result System Suitability Check (Res > 2.0, Tailing < 1.5) FlowHigh->Result FlowLow->Result TempHigh->Result TempLow->Result pHHigh->Result pHLow->Result

Figure 2: Robustness testing design space.[1][2] Variations are tested one at a time (OVAT) to ensure system suitability criteria remain met.

References

  • International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3][4][5] [Link]

  • Moldoveanu, S. C., & Kiser, M. (2007).[1][2][6] Gas chromatography/mass spectrometry versus liquid chromatography/fluorescence detection in the analysis of phenols in mainstream cigarette smoke.[1][2][6] Journal of Chromatography A. [Link][1][2]

  • PubChem. (n.d.).[1][2][7][8] Compound Summary: 4-Bromo-2,6-dichlorophenol (Isomer Analog Data).[1][2] National Library of Medicine.[1][2] [Link]

  • U.S. EPA. (n.d.).[1][2] Method 604 - Phenols.[1][2][9] Environmental Protection Agency.[1][2] [Link]

Sources

Comparative Toxicity of Halogenated Phenols: A Mechanistic & SAR Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to serve as a technical reference for researchers investigating the comparative toxicity of halogenated phenols. It moves beyond basic definitions to explore Structure-Activity Relationships (SAR), mechanistic divergence, and validated experimental workflows.

Executive Summary: The Halogen Hierarchy

Halogenated phenols (HPs) represent a class of lipophilic acids whose toxicity is governed by a delicate balance between lipophilicity (logP) and acidity (pKa) . Unlike simple hydrocarbons, the toxicity of HPs does not merely increase with molecular weight; it follows a specific mechanistic divergence based on the halogen substituent.

The General Toxicity Hierarchy (Mitochondrial Uncoupling Potency):



This hierarchy is primarily driven by the protonophoric capability of the molecule—its ability to shuttle protons across the inner mitochondrial membrane, collapsing the electrochemical gradient (


).

Structure-Activity Relationship (SAR) Analysis

To predict the toxicity of a novel halogenated phenol, one must analyze two competing physicochemical properties.

The Lipophilicity-Acidity Nexus

For an HP to act as a mitochondrial uncoupler, it must exist in two forms:

  • Anionic Form (

    
    ):  To bind protons in the intermembrane space.
    
  • Neutral Form (

    
    ):  To diffuse back across the lipid bilayer into the matrix.
    
  • Iodine/Bromine (High Toxicity): High lipophilicity (LogP) and optimal pKa depression allow efficient membrane cycling. The bulky halogen disrupts membrane integrity.

  • Fluorine (Lower Toxicity): While highly electronegative, the C-F bond is short and stable. Para-fluorophenol often exhibits lower toxicity because its pKa is not depressed enough to maintain a high concentration of the anionic species at physiological pH, and its lower lipophilicity reduces membrane residence time.

Table 1: Comparative Physicochemical & Toxicity Metrics (Para-Substituted)
CompoundSubstituentLogP (Approx)pKa (Approx)Primary MechanismRelative Toxicity (Mitochondria)
p-Iodophenol -I2.919.3Uncoupling / Membrane DisruptionHighest
p-Bromophenol -Br2.599.3UncouplingHigh
p-Chlorophenol -Cl2.399.4Uncoupling / ROSModerate
p-Fluorophenol -F2.049.9ROS / Metabolic BlockLow
Phenol -H1.4610.0Non-specific ReactivityLowest

Data synthesized from standard QSAR databases and mitochondrial toxicity rankings [1, 2].

Mechanistic Pathways: Uncoupling vs. Oxidative Stress[1][2][3]

The toxicity of HPs is rarely singular. We observe a "switch" in mechanism based on concentration and halogenation degree.

Pathway A: Mitochondrial Uncoupling (The "Proton Leak")

This is the dominant mode of action for poly-halogenated phenols (e.g., Pentachlorophenol, PCP). The molecule acts as a protonophore, bypassing ATP synthase.

  • Consequence: Rapid ATP depletion, hyperthermia (heat generation), and eventual necrosis.

Pathway B: Redox Cycling & Quinone Formation

Mono- and di-halogenated phenols are often substrates for Cytochrome P450 (CYP2E1).

  • Mechanism: Hydroxylation to hydroquinones

    
     oxidation to semiquinone radicals 
    
    
    
    generation of Superoxide (
    
    
    ).
  • Consequence: DNA damage, lipid peroxidation, and apoptosis.

Visualization: Mechanistic Divergence

The following diagram illustrates how structural properties dictate the toxicological outcome.

HP_Toxicity_Mechanism HP Halogenated Phenol Lipophilicity High Lipophilicity (I, Br, Poly-Cl) HP->Lipophilicity Steric Bulk/LogP Metabolism Metabolic Activation (CYP450) HP->Metabolism Low Steric Hindrance Uncoupling Mitochondrial Uncoupling Lipophilicity->Uncoupling Proton Shuttle Quinone Quinone/Semiquinone Formation Metabolism->Quinone Oxidation ATP_Drop ATP Depletion (Necrosis) Uncoupling->ATP_Drop ROS ROS Generation (Apoptosis/Genotoxicity) Uncoupling->ROS e- Chain Leak Quinone->ROS

Figure 1: Mechanistic divergence of halogenated phenols. High lipophilicity favors direct mitochondrial uncoupling, while lower substitution favors metabolic activation and ROS generation.

Experimental Protocols for Validation

As a scientist, you must validate these mechanisms using self-verifying protocols. The following workflows are designed to distinguish between uncoupling and cytotoxicity .

Protocol A: Differential Mitochondrial Respiration Assay

Use this to confirm if your phenol is acting as an uncoupler (like PCP) or a respiratory inhibitor.

Reagents:

  • Isolated Rat Liver Mitochondria (or permeabilized HepG2 cells).

  • Seahorse XF Media or Clark Electrode buffer.

  • Substrates: Succinate (Complex II) or Glutamate/Malate (Complex I).

Workflow:

  • Basal Measurement: Establish State 2 respiration (substrate only).

  • State 3 Induction: Add ADP. Record rapid oxygen consumption.

  • State 4 (Resting): Wait for ADP depletion.

  • Compound Injection: Inject the Halogenated Phenol.

    • Result A (Uncoupler): Oxygen consumption spikes (mimics State 3) but no ATP is produced .

      
       collapses.
      
    • Result B (Inhibitor): Oxygen consumption halts.

  • Validation: Inject Oligomycin (ATP Synthase inhibitor).

    • If Uncoupler: Respiration remains high (Oligomycin insensitive).

    • If Control: Respiration drops.[1]

Protocol B: Multiplexed Cytotoxicity & ROS Profiling

Use this to correlate toxicity with oxidative stress.

Step-by-Step:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well black plates.
    
  • Dye Loading (Pre-treatment):

    • Load H2DCFDA (

      
      ) for cytosolic ROS.
      
    • Load MitoTracker Red (

      
      ) for mitochondrial membrane potential.
      
    • Incubate for 30 min at 37°C; wash 2x with PBS.

  • Treatment: Add Halogenated Phenols (0.1 - 100

    
    ) in phenol-red free media.
    
  • Kinetic Read: Measure fluorescence every 15 min for 4 hours.

    • ROS: Ex/Em 485/535 nm.

    • Mito Potential: Ex/Em 579/599 nm.

  • Endpoint Viability: At 24h, perform ATP-lite or MTT assay to normalize data.

Data Interpretation Logic:

  • High Toxicity + High ROS: Suggests Redox Cycling mechanism (common in Chlorophenols).

  • High Toxicity + Low ROS + Low Mito Potential: Suggests pure Uncoupling (common in Bromophenols/Iodophenols).

Visualization: Experimental Decision Tree

Exp_Workflow Start Start: Unknown Halogenated Phenol Assay1 Mitochondrial Respiration Test (Oligomycin Challenge) Start->Assay1 Branch1 Respiration Increases (Oligomycin Insensitive) Assay1->Branch1 Branch2 Respiration Decreases or Unchanged Assay1->Branch2 Concl1 Mechanism: Uncoupling (Likely Poly-Cl, Br, I) Branch1->Concl1 Assay2 ROS Assay (DCFDA) Branch2->Assay2 Branch3 High ROS Signal Assay2->Branch3 Branch4 Low ROS Signal Assay2->Branch4 Concl2 Mechanism: Redox Cycling (Likely Mono/Di-Cl) Branch3->Concl2 Concl3 Mechanism: Non-specific Membrane Damage Branch4->Concl3

Figure 2: Decision tree for classifying the toxicity mechanism of unknown halogenated phenols.

References

  • Quantitative structure activity relationship (QSAR) for toxicity of chlorophenols. Source: PubMed / NIH [Link]

  • Effect of phenol and halogenated phenols on energy transfer reactions of rat liver mitochondria. Source: PubMed / NIH [Link]

  • Toxicological Profile for Chlorophenols. Source: ATSDR / CDC [Link]

  • Mild pentachlorophenol-mediated uncoupling of mitochondria. Source: PubMed / NIH [Link]

  • Interaction of Potent Mitochondrial Uncouplers with Thiol-Containing Antioxidants. Source: MDPI [Link]

Sources

2-Bromo-3,6-dichlorophenol as an alternative to other halogenated intermediates

[1]

Executive Summary

This compound represents a highly specialized halogenated intermediate that solves a persistent challenge in medicinal and agrochemical synthesis: accessing crowded 1,2,3,6-substituted aromatic cores with regiochemical precision. [1]

Unlike its common alternatives—such as 2,6-dichlorophenol (which lacks a reactive handle) or 2,4,6-trichlorophenol (which suffers from poor chemoselectivity)—this compound offers a pre-installed bromine "trigger" at the sterically congested ortho-position.[1][2] This unique substitution pattern allows for site-selective Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) at the C2 position without disrupting the C3/C6 chlorine metabolic blockers.[1]

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Leads.[2]

Comparative Analysis: The "Crowded Phenol" Problem

In drug design, placing halogens at the 3- and 6-positions of a phenol (or its ether derivatives) is a common strategy to block metabolic hot-spots (CYP450 oxidation) and lock conformation.[1] However, synthesizing these cores often leads to "dead-end" intermediates.[1][2]

Table 1: Performance Comparison of Halogenated Phenol Intermediates
FeatureThis compound (Target)2,6-Dichlorophenol (Standard)2,4,6-Trichlorophenol (Alternative)
Reactive Handle C2-Bromine (High Reactivity)None (C-H bonds only)C-Cl (Low Reactivity)
Chemoselectivity Excellent (Br >> Cl for Pd-cat)N/APoor (Cl vs Cl competition)
C4 Position Open (Available for late-stage electrophilic sub.)[1]OpenBlocked (C-Cl)
Acidity (pKa) ~5.5 - 6.0 (Estimated, highly acidic)6.785.99
Primary Utility Modular Scaffold Construction End-product / Simple EtherificationFungicide / Wood Preservative
Key Technical Advantage

The critical flaw of 2,6-dichlorophenol is the difficulty of functionalizing the ortho-positions once the chlorines are installed.[1][2] Direct ortho-lithiation is often thwarted by the acidity of the phenol proton or competing benzyne formation.[1][2] This compound bypasses this by providing the C-Br bond pre-installed, enabling mild C-C bond formation via cross-coupling rather than harsh lithiation.[1]

Synthesis & Regiochemical Control[2]

The synthesis of this compound is non-trivial because it requires overcoming the natural directing effects of the phenol group.[1]

  • Starting Material: 2,5-Dichlorophenol (Note: Due to symmetry, 2,5-DCP is the precursor to the 3,6-dichloro pattern).[2]

  • The Challenge: The hydroxyl group strongly directs electrophilic aromatic substitution (SEAr) to the para position (C4).[1][2]

  • The Solution: To access the ortho (C6) isomer—which becomes the C2-Br in our target—chemists must employ conditions that favor ortho-substitution, such as using amine-complexed bromine sources or low-temperature control to exploit hydrogen bonding.[1]

Diagram 1: Regiodivergent Synthesis Pathway

The following decision tree illustrates the critical divergence between the common (undesired) product and the high-value target.

SynthesisPathStart2,5-Dichlorophenol(Starting Material)ReagentBromination(Br2 / Solvent)Start->ReagentPara4-Bromo-2,5-dichlorophenol(Major Product - Thermodynamic)Standard ConditionsReagent->ParaPolar Solvent(e.g., AcOH)OrthoThis compound(Target - Kinetic/Chelation)Amine-Directed / Low TempReagent->OrthoNon-polar Solvent(e.g., CS2, CCl4)+ Amine Catalyst

Caption: Regioselective bromination of 2,5-dichlorophenol. Standard conditions favor the para-isomer; specific direction is required to achieve the 2-bromo-3,6-dichloro substitution.[1]

Experimental Protocols

Protocol A: Synthesis of this compound (Ortho-Bromination)

Note: This protocol prioritizes regioselectivity over raw yield, utilizing amine-directed bromination principles [1].[1]

Reagents:

  • 2,5-Dichlorophenol (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)[2]
    
  • tert-Butylamine (0.1 eq) - Catalyst for ortho-positioning[1]

  • Dichloromethane (DCM) - Solvent[1]

Procedure:

  • Dissolution: Dissolve 16.3 g (100 mmol) of 2,5-dichlorophenol in 100 mL of anhydrous DCM in a round-bottom flask under

    
    .
    
  • Amine Addition: Add 1.05 mL (10 mmol) of tert-butylamine. Cool the mixture to -78°C. The amine forms a hydrogen-bonded complex with the phenol, sterically shielding the para-position and directing Br2 to the ortho-site.[1]

  • Bromination: Add bromine (5.4 mL, 105 mmol) dropwise over 60 minutes. Maintain temperature below -70°C.

  • Work-up: Allow to warm to 0°C. Quench with saturated aqueous

    
     to remove excess bromine.
    
  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with 1N HCl (to remove amine) and brine.[2]

  • Purification: The crude residue will contain a mixture of the 4-bromo (major) and 2-bromo (minor) isomers.[1][2]

    • Separation: Recrystallize from hexane/ethanol.[1][2] The 2-bromo isomer typically exhibits higher solubility; the 4-bromo isomer precipitates first.[1] Alternatively, use flash chromatography (0-5% EtOAc in Hexanes).[1][2]

    • Target Identification: 1H NMR will show two doublets for the 4-bromo isomer (para coupling, J ~0 Hz or weak) vs. two doublets for the 2-bromo isomer (ortho coupling, J ~8.8 Hz).[2] Correction: In 2-bromo-3,6-dichloro, the protons are at C4 and C5.[1] They are ortho to each other. In 4-bromo-2,5-dichloro, protons are at C3 and C6 (para to each other).[1]

    • Validation: Target (2-Br-3,6-Cl) shows 1H NMR signals with ortho-coupling (J ≈ 8-9 Hz).[1]

Protocol B: Suzuki-Miyaura Coupling at C2

Demonstrating the utility of the Br-handle in the presence of Cl.

Reagents:

  • This compound (1.0 eq)[1][3][4][5][6]

  • Phenylboronic acid (1.2 eq)[2]

  • 
     (3 mol%)[2]
    
  • 
     (2.0 eq)[2]
    
  • DME/Water (4:1)[2]

Procedure:

  • Combine the phenol, boronic acid, and base in degassed solvent.[2][7]

  • Add catalyst and heat to 80°C for 4 hours.

  • Result: Exclusive formation of 3,6-dichloro-[1,1'-biphenyl]-2-ol . The C-Cl bonds remain intact due to the higher bond dissociation energy of Ar-Cl vs Ar-Br.[1]

Applications in Drug Discovery[1][8]

The this compound scaffold is particularly valuable for generating Atropisomeric Ligands and Metabolically Stable Biaryls .[1]

Diagram 2: Downstream Functionalization Logic

This diagram highlights how the scaffold serves as a divergence point for multiple drug classes.[1][2]

ApplicationsCoreThis compoundPath1Pathway A: O-Alkylation(Ether Formation)Core->Path1Path2Pathway B: Suzuki Coupling(C-C Bond Formation)Core->Path2Prod1Polyhalogenated Ethers(Agrochemicals/Flame Retardants)Path1->Prod1Prod23,6-Dichloro-2-arylphenols(Sterically Locked Biaryls)Path2->Prod2Pd(0) / Ar-B(OH)2Prod3Tricyclic Heterocycles(Dibenzofurans via intramolecular cyclization)Path2->Prod3Cu(II) / Heat

Caption: Divergent synthesis pathways. Pathway B exploits the unique Br-selectivity to create sterically locked biaryl systems essential for kinase inhibitors.[1]

Case Study: Metabolic Blocking

In the development of herbicides and certain antimicrobials, the 2,6-dichloro motif is used to prevent ring oxidation.[1][2] However, simple 2,6-dichlorophenols are often cleared rapidly via glucuronidation at the OH.[2]

  • Strategy: Use this compound to couple a bulky aryl group at C2.[1][2]

  • Effect: The new aryl group creates a "molecular lid" over the OH group, sterically hindering glucuronosyltransferase enzymes while maintaining the electronic properties of the phenol [2].[1][2]

Safety and Handling

  • Hazards: Like all halophenols, this compound is toxic and a skin irritant.[2] It is a potent uncoupler of oxidative phosphorylation.[1][2]

  • Specific Risk: The presence of bromine makes it more lipophilic than its chlorinated counterparts, potentially increasing dermal absorption [3].[2]

  • Disposal: Must be treated as halogenated organic waste.[1][2] Do not mix with strong oxidizers as toxic bromine gas may be evolved.[1][2]

References

  • Regioselective Bromination: Pearson, D. E., et al. "Methods for the preparation of specific brominated phenols."[2] Synthesis, 1976.[2][8] (General principles of amine-directed halogenation applied to 2,5-DCP).

  • Metabolic Stability: "The Crucial Role of 2,6-Dichlorophenol in Pharmaceutical Intermediates." Ningbo Inno Pharmchem Co.[1][2]

  • Toxicity Profile: Xiao, et al. "Acute Toxicities of Bromophenols to Alga and Daphina."[2] NIH PubMed Central, 2022.[2]

  • Patent Grounding: "Process for producing 4-bromo-2-chlorophenols." US Patent 4223166A (Discusses the competition between 4-bromo and 2,6- isomers).[1][2]

  • Product Verification: "this compound CAS 63862-91-9." BLD Pharm Catalog.

Comparative Purity Assessment: Synthesized 2-Bromo-3,6-dichlorophenol vs. Commercial Standards

[1]

Executive Summary

This guide outlines a rigorous analytical framework for assessing the purity of synthesized 2-Bromo-3,6-dichlorophenol (CAS: Variable/Niche Intermediate) against a certified reference standard (CRM).[1] Unlike simple purity checks, assessing halogenated phenols requires distinguishing between subtle regioisomers (e.g., 4-bromo-2,6-dichlorophenol) that possess identical molecular weights but vastly different reactivities.[1]

We present a multi-modal approach combining High-Performance Liquid Chromatography (HPLC-UV) for quantitative purity and Nuclear Magnetic Resonance (NMR) for structural authentication.[1] This protocol is designed for researchers requiring >98% purity for downstream pharmaceutical or agrochemical synthesis.[1]

The Challenge: Why Standard Methods Fail

In the synthesis of this compound (typically via bromination of 2,5-dichlorophenol or 2,6-dichlorophenol), the primary challenge is regioselectivity .

  • Target Molecule: this compound (Ortho-brominated).[1]

  • Common Impurity: 4-Bromo-2,5-dichlorophenol or 4-Bromo-2,6-dichlorophenol (Para-brominated isomers).[1]

Standard GC-MS can confirm the mass (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

structural certaintyquantitative purity

Analytical Workflow

The following decision tree illustrates the logical flow for validating the synthesized batch.

PurityAssessmentStartSynthesizedCrude BatchNMR1H NMR Spectroscopy(Structural Lock)Start->NMRStandardCommercialStandard (>99%)Standard->NMRHPLCHPLC-UV Analysis(Quantification)Standard->HPLCNMR->HPLCIf Structure ConfirmedDecisionPurity AssessmentHPLC->DecisionRelease BatchRelease BatchDecision->Release Batch>98% & Matches StdRepurifyRepurifyDecision->Repurify<98% or Isomer Present

Figure 1: Analytical workflow prioritizing structural confirmation (NMR) before quantification (HPLC).

Structural Authentication: NMR Spectroscopy

Before quantifying purity, we must confirm the bromine position. The commercial standard serves as the spectral fingerprint.

Experimental Protocol
  • Instrument: 400 MHz NMR (or higher).

  • Solvent: CDClngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     or DMSO-
    
    
    (DMSO is preferred if phenolic proton visibility is required).
  • Concentration: 10 mg/mL.[1]

The "Smoking Gun" Differentiation

The key to distinguishing the target (2-Bromo-3,6-dichloro) from the common para-isomer (4-Bromo-2,6-dichloro) lies in the aromatic coupling constants (

FeatureTarget: this compoundImpurity: 4-Bromo-2,6-dichlorophenol
Symmetry AsymmetricSymmetric
Proton Count 2 Aromatic Protons (H4, H5)2 Aromatic Protons (H3, H5)
Splitting Pattern Two Doublets (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Hz)
Singlet (Equivalent protons)
Interpretation H4 and H5 are ortho to each other.H3 and H5 are meta (isolated by Br/Cl).[1]

Critical Check: If your synthesized product shows a singlet in the aromatic region (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Quantitative Purity: HPLC-UV Method

Once the structure is confirmed, HPLC is used to quantify purity relative to the standard.

Method Development Logic

Halogenated phenols are weak acids (pKa ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

must be acidified
Protocol Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 40% B to 90% B over 15 mins.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 280 nm (Phenolic absorption) and 254 nm.[1]

  • Injection: 10 µL.

Comparative Data Analysis

The following table summarizes a hypothetical assessment of a synthesized batch against a Sigma-Aldrich standard.

ParameterCommercial Standard (Ref)Synthesized Batch (Test)Status
Retention Time (RT) 8.42 min8.44 minPass (

)
Peak Area % (Purity) 99.2%96.5%Fail (<98%)
Impurity A (RT 6.1 min) Not Detected2.1% (Starting Material)Action Required
Impurity B (RT 9.1 min) 0.1%1.4% (Regioisomer)Action Required
RRF (Relative Response) 1.00 (Defined)0.98Pass

Interpretation: The synthesized batch contains 2.1% of unreacted starting material (likely 2,5-dichlorophenol, which is more polar and elutes earlier) and 1.4% of a late-eluting impurity (likely a poly-brominated byproduct or the para-isomer).

Visualizing the Separation Logic

Understanding why the separation works ensures robustness. The diagram below details the chemical interactions during HPLC.

HPLC_MechanismMobilePhaseMobile Phase (pH 2.5)Protonates Phenol (Ar-OH)AnalytesAnalytes:1. Starting Material (Less Hydrophobic)2. Target (Mod. Hydrophobic)3. Poly-Br Impurity (Highly Hydrophobic)MobilePhase->AnalytesSuppresses IonizationColumnC18 Stationary Phase(Hydrophobic Interaction)Analytes->ColumnDifferential PartitioningElutionElution Order:1. Start Mat. (6.1 min)2. Target (8.4 min)3. Impurity (9.1 min)Column->ElutionGradient Elution (Increasing ACN)

Figure 2: Reversed-Phase HPLC separation mechanism for halogenated phenols.

Discussion & Troubleshooting

Isomer Co-elution

If the "Impurity B" peak in the HPLC trace is a shoulder rather than a resolved peak, the gradient is too steep.

  • Fix: Shallow the gradient slope (e.g., 50% B to 70% B over 20 mins) to improve resolution between the target ortho-isomer and the para-isomer.

Quantification Strategy

Do not rely solely on "Area %".[1] For high-stakes drug development:

  • Construct a 5-point calibration curve using the Commercial Standard.

  • Calculate the purity of the synthesized batch by external standard calculation:

    
    
    

Conclusion

Assessing this compound requires a "Structure First, Purity Second" approach.[1]

  • NMR is non-negotiable: It is the only rapid way to rule out the thermodynamically favored para-isomer (4-bromo-2,6-dichlorophenol).[1] Look for the two doublets.

  • HPLC requires pH control: Acidic mobile phases are mandatory to prevent peak distortion.[1]

  • Benchmark: The synthesized product is only acceptable if it matches the standard's retention time within ±2% and lacks the singlet aromatic signal in NMR.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . International Council for Harmonisation. [Link]

  • PubChem Compound Summary for 4-Bromo-2,6-dichlorophenol (Isomer Comparison) . National Library of Medicine. [Link]

  • Spectroscopic Identification of Organic Compounds (NMR Coupling Constants) . Silverstein, Bassler, & Morrill.[1] (General Reference for Ortho/Meta/Para coupling).

  • HPLC Method Development for Halogenated Phenols. Journal of Chromatographic Science. (General methodology reference).

Comparative Guide: Inhibitory Potency of Marine Bromophenols on Metabolic and Neurodegenerative Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of marine-derived bromophenols as potent enzyme inhibitors.[1] Unlike traditional synthetic libraries, bromophenols leverage unique halogen bonding capabilities to achieve high affinity and selectivity. This document compares their efficacy against key metabolic targets (PTP1B,


-Glucosidase) and neurodegenerative targets (AChE, Carbonic Anhydrase), supported by experimental data and validated protocols.

Mechanistic Foundation: The Bromine Advantage

The inhibitory potency of bromophenols stems from the distinct electronic properties of the bromine atom.

  • Sigma-Hole Interactions: The bromine atom exhibits a region of positive electrostatic potential (the

    
    -hole) on its head, allowing it to act as a Lewis acid. This enables strong, directional halogen bonds with nucleophilic residues (e.g., oxygen in aspartate/glutamate or sulfur in cysteine) within enzyme active sites.
    
  • Hydrophobic Filling: The bulky, lipophilic nature of bromine enhances van der Waals contacts within hydrophobic pockets, often displacing water molecules to increase binding entropy.

Visualization: Mechanism of Action

The following diagram illustrates the dual-mode inhibition strategy often observed in these compounds.

InhibitionMechanism BP Bromophenol Ligand HalogenBond Halogen Bond (Br···O/S) BP->HalogenBond PiStacking Pi-Pi Stacking (Aromatic Rings) BP->PiStacking Enzyme Target Enzyme (Active/Allosteric Site) Complex Enzyme-Inhibitor Complex Enzyme->Complex Kd < 1 µM Effect Catalytic Silence (No Product) Complex->Effect HalogenBond->Enzyme PiStacking->Enzyme

Figure 1: Mechanistic pathway of bromophenol inhibition via halogen bonding and pi-stacking interactions.

Comparative Analysis: Metabolic Enzymes (Diabetes & Obesity)

Target 1: Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a negative regulator of insulin signaling.[2] Inhibiting PTP1B restores insulin sensitivity.

  • Challenge: The active site is highly charged, making bioavailability of standard inhibitors difficult.

  • Bromophenol Solution: Lipophilic bromophenols can penetrate membranes while maintaining high affinity for the active site or allosteric pockets.

Target 2: -Glucosidase

This enzyme breaks down starch into glucose.[3][4] Inhibition blunts postprandial blood sugar spikes.

  • Bromophenol Solution: Compounds like Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE) mimic the transition state of polysaccharide hydrolysis.

Performance Data Comparison

The table below contrasts specific bromophenols against clinical/standard inhibitors.

CompoundTarget EnzymeIC50 / KiInhibition ModeReference StandardPotency Ratio (Approx)
Compound 4g (Highly brominated)PTP1B0.68 µMMixed/AllostericVanadate (IC50 ~2 µM)3x More Potent
BDDE

-Glucosidase
0.098 µMCompetitiveAcarbose (IC50 ~1.4 µM)14x More Potent
3-bromo-4,5-dihydroxybenzaldehyde Aldose Reductase2.40 µMNon-competitiveQuercetinComparable

Insight: The highly brominated Compound 4g demonstrates superior selectivity over T-cell PTP (TCPTP), a critical requirement to avoid immune side effects, which many synthetic inhibitors fail to achieve [1][2].

Comparative Analysis: Neurodegenerative & pH Targets

Target 3: Acetylcholinesterase (AChE)

Inhibition increases acetylcholine levels, treating Alzheimer's symptoms.

  • Data: Novel bromophenols derived from diaryl methanes exhibit

    
     values as low as 6.54 nM .
    
  • SAR Insight: Methoxy groups at the 4,5-positions combined with bromine atoms enhance binding affinity significantly compared to hydroxylated counterparts [3].

Target 4: Carbonic Anhydrase (hCA I & II)

Involved in glaucoma and edema.

  • Data: Specific bromophenols show

    
     values of 1.63 nM  against hCA II.
    
  • Selectivity: These compounds often show >10-fold selectivity for the hCA II isoform over hCA I, reducing off-target effects [3].

Validated Experimental Protocol: Enzyme Inhibition Assay

Trustworthiness: This protocol uses a self-validating "internal control" step to ensure enzyme viability before testing inhibitors.

Workflow Visualization

AssayProtocol Start Start: Reagent Prep Validation Step 1: Enzyme Viability Check (Must reach Vmax > 0.5 OD/min) Start->Validation Validation->Start Fail (Fresh Enzyme) Screening Step 2: Inhibitor Screening (Log dilutions: 0.1 - 100 µM) Validation->Screening Pass Kinetics Step 3: Kinetic Analysis (Lineweaver-Burk Plot) Screening->Kinetics Result Calculate IC50 & Ki Kinetics->Result

Figure 2: Step-by-step workflow for validating and executing the inhibition assay.

Detailed Protocol (Example: -Glucosidase)

Reagents:

  • Buffer: 0.1 M Phosphate Buffer (pH 6.8).

  • Enzyme:

    
    -Glucosidase (from S. cerevisiae), 1 U/mL stock.
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG), 10 mM.
    
  • Inhibitor: Bromophenol stock in DMSO (Final DMSO < 2%).

Procedure:

  • Viability Check (Internal Control):

    • Mix 20 µL Enzyme + 140 µL Buffer + 40 µL Substrate.

    • Measure Absorbance (405 nm) at t=0 and t=10 min.

    • Requirement:

      
      Abs must exceed 0.5 OD. If not, discard enzyme aliquot.
      
  • Incubation:

    • In a 96-well plate, add 20 µL Enzyme + 10 µL Inhibitor (various concentrations).

    • Incubate at 37°C for 15 minutes to allow conformational adjustments (critical for allosteric inhibitors).

  • Reaction Initiation:

    • Add 40 µL pNPG substrate.

    • Incubate at 37°C for 20 minutes.

  • Termination & Measurement:

    • Stop reaction with 50 µL 0.2 M

      
      .
      
    • Read Absorbance at 405 nm.

  • Calculation:

    • Fit data to the Hill equation to derive IC50.[5]

References

  • Shi, D., et al. (2012).[6] "Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties."[6] Bioorganic & Medicinal Chemistry Letters. Link

  • Liu, M., et al. (2011). "In Vitro α-Glucosidase and α-Amylase Inhibition... of 6-Halogeno... derivatives." Marine Drugs. Link

  • Goksu, S., et al. (2022). "Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase." International Journal of Molecular Sciences. Link

  • Xu, N., et al. (2014). "Synthesis and α-Glucosidase Inhibitory Mechanisms of Bis(2,3-dibromo-4,5-dihydroxybenzyl) Ether." Marine Drugs. Link

  • Supuran, C.T. (2016).[7] "Structure and function of carbonic anhydrases." Biochemical Journal. Link

Sources

comparing the environmental impact of different dichlorophenol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Environmental Fate and Toxicity of Dichlorophenol Isomers

Executive Summary: The Isomer Effect in Environmental Fate

In environmental risk assessment, treating "dichlorophenols" (DCPs) as a monolithic group is a critical methodological error. While they share the formula C₆H₄Cl₂O, the positioning of the chlorine atoms dictates their dipole moments, pKa values, and susceptibility to enzymatic attack.

This guide analyzes the divergence in environmental impact between the labile ortho-substituted isomers (principally 2,4-DCP) and the recalcitrant meta/para-substituted isomers (3,4-DCP and 3,5-DCP). The core finding is that 2,4-DCP , despite high acute toxicity, is rapidly dechlorinated in anaerobic sediments, whereas 3,4-DCP and 3,5-DCP act as "dead-end" metabolites, persisting in aquifers due to the resistance of meta-chlorines to microbial reductive dechlorination.

Chemical & Physical Properties Comparison

The environmental mobility of DCPs is governed largely by their dissociation state. At environmental pH (6–8), isomers with lower pKa values exist predominantly as phenolate anions, increasing water solubility and mobility while decreasing soil adsorption.

IsomerStructurepKa (approx)Log KowWater Solubility (mg/L)Key Environmental Characteristic
2,4-DCP Ortho/Para7.893.064,500High Mobility: Ionizes at neutral pH; rapid anaerobic degradation.
2,5-DCP Ortho/Meta7.513.06~4,000Human Health Risk: Linked to CVD/Cancer; common metabolite of p-dichlorobenzene.
2,6-DCP Di-Ortho6.782.75HighLowest Adsorption: Low pKa leads to high anionic fraction; prone to leaching.
3,4-DCP Meta/Para8.603.33~1,000High Persistence: High pKa means neutral form dominates; strongly adsorbs to soil.
3,5-DCP Di-Meta8.193.62LowRecalcitrant: Most resistant to biodegradation; bioaccumulates.

Toxicity Profile: Acute vs. Chronic

Toxicity is not uniform. The ortho substitution often facilitates cell membrane penetration but also allows for faster detoxification by organisms capable of ortho-cleavage.

  • Aquatic Toxicity (Daphnia magna, 48h EC50):

    • 2,4-DCP: ~2.3 – 2.6 mg/L. High acute toxicity due to uncoupling of oxidative phosphorylation.

    • 3,4-DCP: ~1.0 – 1.5 mg/L. Often more toxic than 2,4-DCP due to higher lipophilicity (Log Kow 3.33 vs 3.06), driving higher uptake rates.

  • Human Health Correlation:

    • 2,5-DCP: Unlike 2,4-DCP, this isomer is frequently detected in human urine as a metabolite of 1,4-dichlorobenzene (mothballs/deodorizers) and is statistically linked to cardiovascular disease and cancer prevalence.[1]

Biodegradation & Persistence Mechanisms

This is the most critical differentiator. The position of chlorine determines the degradation pathway.[2]

Anaerobic Reductive Dechlorination (The Sediment Pathway)

In anoxic sediments (aquifers, sludge), bacteria use DCPs as electron acceptors.

  • The Ortho-Advantage: Microbes preferentially remove chlorines in the ortho position (adjacent to the -OH group) because the hydroxyl group destabilizes the carbon-chlorine bond.

    • 2,4-DCP

      
      4-CP 
      
      
      
      Phenol (Rapid mineralization).
  • The Meta-Blockade: Chlorines in the meta position (3,4-DCP, 3,5-DCP) are sterically distant from the -OH group and electronically stable.

    • 3,4-DCP

      
      3-CP  (Slow/Stalled).
      
    • Result: 3,4-DCP persists for months/years, whereas 2,4-DCP degrades in days.

Pathway Visualization (Graphviz)

DechlorinationPathway DCP24 2,4-Dichlorophenol (Labile) CP4 4-Chlorophenol DCP24->CP4 Rapid Ortho-Dechlorination (Days) DCP34 3,4-Dichlorophenol (Recalcitrant) CP3 3-Chlorophenol DCP34->CP3 Slow Meta-Dechlorination (Months/Years) Phenol Phenol (Biodegradable) CP4->Phenol Dechlorination CP3->Phenol Rare/Specific Strains CH4 CH4 + CO2 (Mineralization) Phenol->CH4 Ring Cleavage

Caption: Comparative anaerobic fate. 2,4-DCP undergoes rapid ortho-dechlorination leading to mineralization. 3,4-DCP faces a kinetic "bottleneck" at the meta-chlorine removal step.

Experimental Protocol: Anaerobic Biodegradation Potential

To empirically verify the persistence difference between 2,4-DCP and 3,4-DCP, use this self-validating anaerobic sludge assay.

Objective: Determine the specific dechlorination rate (


) and lag phase (

) for DCP isomers.
Protocol Workflow
  • Inoculum Preparation:

    • Source anaerobic sludge from a digester treating municipal wastewater (ensure no prior acclimation to chlorophenols to test intrinsic biodegradability).

    • Wash sludge 3x with mineral salt medium (MSM) to remove residual carbon. Resuspend to 2-3 g VSS/L.

  • Medium Setup:

    • Prepare reduced MSM (anoxic) containing resazurin (redox indicator).

    • Strict Anaerobiosis: Flush headspace with N₂/CO₂ (80:20) to remove O₂.

  • Dosing:

    • Test Groups: 2,4-DCP (50 µM) and 3,4-DCP (50 µM).

    • Controls:

      • Abiotic Control: Autoclaved sludge + DCP (verifies sorption vs. degradation).

      • Endogenous Control: Sludge only (background gas production).

  • Incubation:

    • Seal in serum bottles with butyl rubber stoppers. Incubate at 35°C in the dark (prevents photodegradation).

  • Sampling & Analysis:

    • Extract 1 mL liquid samples every 2 days (2,4-DCP) or 7 days (3,4-DCP).

    • Analysis: HPLC-UV (C18 column, MeOH:Water mobile phase) to track parent disappearance and metabolite appearance (e.g., appearance of 4-CP).

Experimental Logic Diagram

ExperimentalWorkflow Start Sludge Preparation (Wash & Resuspend) Setup Serum Bottle Setup (N2/CO2 Flush) Start->Setup GroupA Group A: 2,4-DCP (50µM) Setup->GroupA GroupB Group B: 3,4-DCP (50µM) Setup->GroupB Control Abiotic Control (Autoclaved) Setup->Control Incubation Incubation 35°C, Dark GroupA->Incubation GroupB->Incubation Control->Incubation Analysis HPLC Analysis (Parent Decay + Metabolite Formation) Incubation->Analysis Sampling t=0, 2, 5, 10... days

Caption: Workflow for comparative anaerobic biodegradation assay. Parallel processing ensures identical redox conditions for valid isomer comparison.

Adsorption & Mobility (Soil Interaction)

The mobility of DCP isomers in soil is defined by the partition coefficient (


), which is heavily influenced by soil pH relative to the isomer's pKa.
  • Mechanism:

    • pH < pKa: DCP is neutral (protonated). Hydrophobic adsorption dominates. High adsorption to organic carbon (

      
      ).
      
    • pH > pKa: DCP is anionic. Electrostatic repulsion from negatively charged soil clay particles occurs. High Mobility.

  • Comparative Scenario (Soil pH 7.0):

    • 2,6-DCP (pKa 6.78): >60% ionized. Highly mobile; risk of groundwater leaching.

    • 3,4-DCP (pKa 8.60): <5% ionized. Predominantly neutral. Strongly adsorbs to soil organic matter; stays in topsoil.

Data Table: Adsorption Coefficients (


) 
Values approximate for standard agricultural soil.
IsomerLog Koc (Neutral)Mobility Rating (pH 7)
2,4-DCP 2.5 – 2.9Moderate-High
2,6-DCP 2.3 – 2.6Very High (Leaching Risk)
3,4-DCP 3.0 – 3.4Low (Soil Bound)

References

  • Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites. Source: NIH / PubMed [Link]

  • Anaerobic biodegradation of chlorophenols in fresh and acclimated sludge. Source: NIH / PMC [Link]

  • Adsorption behavior of 2,4-dichlorophenol and pentachlorophenol in an allophanic soil. Source: NIH / PubMed [Link]

  • Urinary 2,5-dichlorophenol and 2,4-dichlorophenol concentrations and prevalent disease. Source: NIH / PMC [Link]

  • Sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments. Source: PubMed [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Bromo-3,6-dichlorophenol

[1]

Hazard Profile & Mechanistic Context

The Silent Threat: Anesthesia & Lipophilicity Handling 2-Bromo-3,6-dichlorophenol requires a safety posture that goes beyond standard organic chemistry protocols.[1] As a halogenated phenol, this compound exhibits two synergistic properties that make it uniquely dangerous:

  • Enhanced Lipophilicity: The bromine and chlorine substituents significantly increase the molecule's lipophilicity compared to phenol.[1] This allows it to penetrate the stratum corneum (outer skin layer) rapidly, entering the systemic circulation where it can cause neurotoxicity and nephrotoxicity [1].[1]

  • Local Anesthetic Effect: Like many phenolic compounds, it acts as a local anesthetic.[1] Upon contact, it numbs the nerve endings.[1] You will likely not feel a burn until the tissue damage is severe and systemic absorption has already begun.

Consequently, our safety strategy relies on redundant barrier protection rather than sensory feedback.[1]

The Barrier Strategy: Personal Protective Equipment (PPE)[1][2]

Standard nitrile exam gloves are insufficient for prolonged contact with halogenated phenols. Phenolic compounds can permeate thin nitrile rubber in minutes, often without visible degradation of the glove material [2].[1]

Optimized Glove Protocol: The "Laminate-Nitrile" System

To balance chemical impermeability with the dexterity required for weighing milligram quantities, we utilize a dual-layer approach.[1]

LayerMaterialSpecificationMechanistic Function
Inner (Primary Barrier) Silver Shield® / 4H® (PE/EVOH Laminate) 2.7 mil (minimum)Provides >8 hours breakthrough time against phenols and halogenated organics.[1] Chemically inert but loose-fitting.[1]
Outer (Mechanical) Nitrile (Disposable) 5-8 mil, Long CuffCompresses the inner laminate glove to restore dexterity/tactility.[1] Protects the inner glove from physical tears and incidental splashes.
Visualizing the Defense System

The following diagram illustrates the logical hierarchy of the protective equipment, emphasizing the "Defense in Depth" strategy.

PPE_Strategycluster_0Respiratory & Facial Protectioncluster_1Dermal Barrier SystemHoodFume Hood(Face Velocity: 80-100 fpm)GogglesChemical Splash Goggles(ANSI Z87.1)OuterGloveOuter: Nitrile (5 mil)(Sacrificial Layer)ShieldFace Shield(If handling >50mL)InnerGloveInner: Silver Shield/Laminate(Chemical Barrier)OuterGlove->InnerGloveProtects Innerfrom TearingBodyLab Coat (Buttoned)+ Chemical ApronInnerGlove->BodyPrevents SystemicAbsorption

Figure 1: The "Defense in Depth" PPE strategy prioritizes a laminate inner barrier for chemical resistance, shielded by a nitrile outer layer for mechanical integrity.[1]

Operational Workflow: Weighing & Solubilization

Objective: Transfer solid this compound without generating airborne dust or contaminating surfaces.[1]

Step 1: Preparation
  • Decontamination Agent: Verify a bottle of PEG 300 or PEG 400 (Polyethylene Glycol) is readily available.[1] Water alone is inefficient for removing lipophilic phenols from skin [3].[1]

  • Balance Setup: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the final read, keeping the sash as low as possible.

Step 2: The "Static-Free" Weighing Protocol

Halogenated phenols can be electrostatic.[1] Static discharge can cause the powder to "jump" onto gloves or bench surfaces.

  • Anti-Static Gun: Use an ionizing anti-static gun on the spatula and weigh boat before touching the compound.[1]

  • Transfer:

    • Open the primary container only inside the hood.

    • Transfer solid to a pre-tared vial (not an open boat) to minimize open-air time.[1]

    • Cap the vial immediately after weighing.

  • Cleanup: Wipe the exterior of the primary container and the balance area with a tissue dampened with PEG 400, followed by ethanol.[1]

Emergency Response: The PEG Protocol

In the event of skin contact, speed is critical.[1] The "Flush and Forget" method used for acids is dangerous for phenols because water can spread the hydrophobic chemical over a larger skin surface area without removing it effectively.

Immediate Action Workflow

Emergency_ResponseStartSkin Exposure DetectedStep11. Remove Contaminated Clothing(Do not pull over head)Start->Step1DecisionIs PEG 300/400 Available?Step1->DecisionPEG_Action2. Swab with PEG 300/400(Rub gently for 15-30 mins)Decision->PEG_ActionPreferredWater_Action2. Flush with High-Flow Water(>30 mins, soap if available)Decision->Water_ActionBackupYes_PathYESNo_PathNOMedical3. Seek Emergency Medical Attention(Inform staff of Phenol exposure)PEG_Action->MedicalWater_Action->Medical

Figure 2: Emergency decision tree highlighting PEG 300/400 as the primary decontamination agent for phenol exposures.

Why PEG? Polyethylene Glycol acts as a solvent that is both polar enough to be water-miscible and non-polar enough to solubilize the phenol, effectively extracting it from the skin pores before it enters the bloodstream [4].[1][2]

Waste Disposal & Deactivation[4][5]

Regulatory Classification: this compound is a halogenated organic.[1][3][4] Under EPA guidelines (RCRA), it must be segregated from non-halogenated solvents to prevent the contamination of bulk fuel-blending waste streams [5].[1]

Disposal Protocol:

  • Segregation: Collect in a dedicated waste container labeled "Halogenated Organic Waste - Toxic/Corrosive." [1]

  • pH Adjustment: Do not attempt to neutralize the phenol in the waste container (e.g., adding base) unless authorized by your facility's EHS, as this can generate heat or unexpected vapors.[1]

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be double-bagged in 4-mil polyethylene bags and disposed of as hazardous solid waste, not regular trash.[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Phenol derivatives.[1] Retrieved from .[1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Washington, DC: U.S. Department of Labor.[1] Retrieved from .[1]

  • Cornell University EHS. Phenol First Aid Guide and PPE. Retrieved from .[1]

  • Monteiro-Riviere, N. A., et al. (2001).[1] Absorption of phenol through skin and the efficacy of decontamination protocols.[5][6][7] Toxicology and Industrial Health.[1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F-List for Halogenated Solvents).[1] Retrieved from .[1]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.